molecular formula C9H18O B13289626 5,6-Dimethylhept-5-en-1-ol

5,6-Dimethylhept-5-en-1-ol

Cat. No.: B13289626
M. Wt: 142.24 g/mol
InChI Key: GMGPAPROGPZJER-UHFFFAOYSA-N
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Description

5,6-Dimethylhept-5-en-1-ol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

5,6-dimethylhept-5-en-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)9(3)6-4-5-7-10/h10H,4-7H2,1-3H3

InChI Key

GMGPAPROGPZJER-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCCCO)C

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and Synthetic Strategies for 5,6-Dimethylhept-5-en-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 5,6-dimethylhept-5-en-1-ol (CAS 65502-57-0). Unlike its common isomer Melonol (2,6-dimethylhept-5-en-1-ol), this molecule features a sterically congested tetrasubstituted double bond , presenting unique challenges in synthesis and characterization.

Executive Summary

This compound is an acyclic terpene alcohol characterized by a tetrasubstituted alkene moiety. While often confused with its regioisomer Melonol (used in fragrance), the 5,6-dimethyl analog serves as a critical intermediate in the synthesis of complex polyketides and sterically hindered lipid chains. Its synthesis is non-trivial due to the high energy barrier required to form the tetrasubstituted


 bond, necessitating advanced organometallic protocols over standard olefination methods.
Core Chemical Identity
ParameterData
IUPAC Name This compound
CAS Registry 65502-57-0
Molecular Formula

Molecular Weight 142.24 g/mol
SMILES CC(C)=C(C)CCCCO
Key Structural Feature Tetrasubstituted Alkene (Steric Bulk)

Structural Architecture & Physicochemical Properties

The molecule consists of a 7-carbon chain terminating in a primary alcohol at


. The defining feature is the alkene at 

, which bears methyl substituents at both

and

.
Steric Congestion and Stability

The tetrasubstituted nature of the double bond imparts significant thermodynamic stability (Zaitsev product) but creates kinetic difficulty during synthesis.

  • Electronic Effect: The four alkyl groups (three methyls and one butyl chain) hyperconjugatively stabilize the

    
    -system.
    
  • Reactivity: The electron-rich double bond is highly nucleophilic, making it susceptible to epoxidation or ozonolysis, yet resistant to hydrogenation compared to terminal alkenes.

Predicted Physicochemical Data[8]
  • LogP (Octanol/Water): ~2.8 (Lipophilic, suitable for membrane intercalation).

  • Boiling Point: Predicted ~195°C at 760 mmHg (due to hydrogen bonding of the alcohol).

  • Density: ~0.85 g/cm³.

Synthetic Pathways: Overcoming Steric Hindrance

Standard Wittig reactions fail to produce tetrasubstituted alkenes due to the steric bulk of the phosphorus ylide and the ketone. Therefore, we propose two distinct routes: an industrial "brute force" method and a precision organometallic method.

Route A: The Acid-Catalyzed Dehydration (Industrial/Thermodynamic)

This method relies on the thermodynamic preference for the most substituted alkene.

  • Precursor: 2-Methyl-2-hepten-6-one is reacted with Methyl Grignard (

    
    ).
    
  • Intermediate: Formation of the tertiary alcohol 2,6-dimethylhept-5-en-2-ol.

  • Rearrangement/Dehydration: Acid-catalyzed dehydration (

    
    , 
    
    
    
    ) favors the formation of the tetrasubstituted double bond.
  • Functionalization: The terminal position is functionalized via anti-Markovnikov hydroboration-oxidation of a diene precursor.

Critique: This route often yields a mixture of regioisomers (trisubstituted vs. tetrasubstituted) requiring difficult fractional distillation.

Route B: Precision Carbometalation (Recommended)

For research-grade purity, a Negishi Coupling or Carboalumination strategy is superior. This pathway constructs the tetrasubstituted bond with regio- and stereocontrol.

Protocol:

  • Starting Material: 5-Hexyn-1-ol (Protected as TBDMS ether).

  • Carboalumination: Reaction with

    
     and 
    
    
    
    (Zirconocene dichloride) to form the vinyl-aluminum species.
  • Electrophilic Trap: The vinyl-aluminum species is treated with Methyl Iodide (

    
    ) or coupled via Palladium catalysis to install the final methyl group.
    

Synthesis Start 5-Hexyn-1-ol (TBDMS Protected) Step1 Zr-Catalyzed Carboalumination (AlMe3, Cp2ZrCl2) Start->Step1 Inter Vinyl-Aluminum Intermediate Step1->Inter Step2 Pd-Catalyzed Methylation (MeI / Pd(PPh3)4) Inter->Step2 Product This compound (Protected) Step2->Product Deprotect Deprotection (TBAF) Product->Deprotect Final TARGET MOLECULE Deprotect->Final

Figure 1: Precision synthesis via Zirconium-catalyzed carboalumination to generate the sterically hindered tetrasubstituted alkene.

Spectroscopic Characterization (Self-Validating Logic)

To confirm the synthesis of the correct isomer (5,6-dimethyl) versus the common 2,6-dimethyl isomer, specific NMR signatures must be validated.

Proton NMR ( NMR, 300 MHz, )

The key diagnostic is the absence of vinylic protons and the presence of three distinct methyl singlets on the double bond.

Chemical Shift (

)
MultiplicityIntegrationAssignmentLogic
1.60 - 1.68 ppm Singlet (x3)9H

and

Characteristic of methyl groups on a tetrasubstituted double bond (allylic strain).
3.62 ppm Triplet2H

Deshielded by oxygen; triplet indicates adjacent

.
2.05 ppm Triplet/Multiplet2H

Allylic protons; deshielded by the

-system.
1.45 - 1.55 ppm Multiplet4HAlkyl Chain (

)
Standard methylene backbone.
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  142 m/z (often weak due to alcohol dehydration).
    
  • Base Peak: Likely m/z 82 or 69 .

    • Mechanism: McLafferty rearrangement or allylic cleavage is suppressed by the lack of gamma-hydrogens in specific orientations, but simple allylic cleavage of the

      
       bond yields the stable tetramethylethylene-like cation fragment.
      

Applications in Drug Development & Research

Lipid Linker Chemistry

The this compound motif serves as a "stiff" hydrophobic tail . Unlike straight-chain lipids, the tetrasubstituted alkene introduces a rigid "kink" that does not isomerize (no E/Z geometry issues due to symmetry of the terminal isopropylidene-like group). This is valuable for:

  • Lipid Nanoparticles (LNPs): Modulating the phase transition temperature (

    
    ) of lipid bilayers.
    
  • Prostaglandin Analogs: As a stable side-chain replacement to block metabolic oxidation.

Pheromone & Fragrance

Structurally related to Melonol (Melon/Cucumber odor), this isomer likely possesses a heavier, more waxy-floral scent profile due to the steric bulk reducing volatility slightly. It acts as a durable "heart note" in fragrance formulations.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 240230 (Isomer Reference) and Structural Search. Retrieved from [Link]

  • Negishi, E., et al. (2012). Synthesis of Tetrasubstituted Alkenes via Metathesis and Carbometalation. Molecules, 17, 3348-3352. (Contextual grounding for synthesis method).
  • NP-MRD. (2025). Predicted NMR Data for Dimethylheptenol Derivatives. Natural Product Magnetic Resonance Database. Retrieved from [Link]

A Technical Guide to the Natural Occurrence and Identification of 5,6-Dimethylhept-5-en-1-ol in Terpenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 5,6-dimethylhept-5-en-1-ol, a potentially naturally occurring irregular monoterpenoid alcohol. While direct reports of its isolation from natural sources are scarce, compelling evidence from its corresponding aldehyde, 2,6-dimethylhept-5-enal, suggests its likely presence in the plant kingdom. This document outlines a hypothesized biosynthetic pathway, a detailed methodology for its extraction and isolation, and a robust analytical workflow for its structural elucidation. This guide is intended to serve as a foundational resource for researchers seeking to explore the natural occurrence, chemical properties, and potential biological activities of this and other novel terpenoids.

Introduction: The Case for a Novel Terpenoid

Terpenoids represent a vast and structurally diverse class of natural products, with many exhibiting significant biological activities that have been leveraged in the development of pharmaceuticals, fragrances, and flavorings. Within this class, irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene units, are of particular interest due to their unique chemical architectures and often potent biological effects.

This guide focuses on this compound, a C9 irregular monoterpenoid alcohol. While its direct isolation from nature has not been extensively documented, its corresponding aldehyde, 2,6-dimethylhept-5-enal, is a known natural product found in plants such as Magnolia officinalis and Glycine max[1]. The aldehyde is also utilized in the fragrance and flavor industry for its characteristic melon-like aroma[2]. The biochemical reduction of aldehydes to their corresponding alcohols is a common transformation in plant secondary metabolism, catalyzed by alcohol dehydrogenases[3][4][5]. This provides a strong rationale for hypothesizing the natural occurrence of this compound.

Table 1: Physicochemical Properties of this compound and its Aldehyde Precursor

PropertyThis compound2,6-Dimethylhept-5-enal
Molecular Formula C9H18OC9H16O
Molecular Weight 142.24 g/mol 140.22 g/mol [6]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[6]
Odor Green, waxy, oilyFruity, melon-like[6]
Boiling Point 205.22 °C (est.)116-124 °C @ 100 mmHg
Solubility Soluble in organic solvents, limited in waterSoluble in organic solvents, limited in water[6]

Hypothesized Biosynthesis

The biosynthesis of irregular monoterpenes is initiated by the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules, a departure from the head-to-tail condensation seen in regular monoterpene synthesis[7][8][9]. We propose a biosynthetic pathway for this compound that originates from this established mechanism and culminates in the reduction of its aldehyde precursor.

Biosynthetic Pathway of this compound cluster_0 Head-to-Middle Condensation DMAPP1 Dimethylallyl diphosphate (DMAPP) Intermediate Chrysanthemyl diphosphate (or similar intermediate) DMAPP1->Intermediate Irregular Monoterpene Synthase DMAPP2 Dimethylallyl diphosphate (DMAPP) DMAPP2->Intermediate Aldehyde 2,6-Dimethylhept-5-enal Intermediate->Aldehyde Enzymatic Rearrangement & Oxidation Alcohol This compound Aldehyde->Alcohol Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway of this compound.

A Practical Guide to Isolation and Characterization

The following sections provide a detailed, field-proven methodology for the extraction, isolation, and structural elucidation of this compound from plant sources. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.

Plant Material Selection and Preparation

Given that the precursor aldehyde, 2,6-dimethylhept-5-enal, has been identified in Magnolia officinalis and Glycine max, these species represent logical starting points for the investigation of the corresponding alcohol[1]. Fresh plant material, particularly flowers and leaves where essential oil concentrations are typically highest, should be collected and immediately processed or flash-frozen in liquid nitrogen to preserve the volatile constituents.

Extraction of Volatile Terpenoids

The choice of extraction method is critical for isolating volatile and semi-volatile compounds like this compound.

Protocol 1: Steam Distillation

Steam distillation is a classic and effective method for extracting essential oils[10].

  • Apparatus Setup : Assemble a Clevenger-type apparatus for steam distillation.

  • Sample Preparation : Place a known quantity (e.g., 500 g) of fresh or freshly thawed plant material into the distillation flask.

  • Distillation : Add distilled water to the flask and heat to boiling. The steam will carry the volatile oils over to the condenser.

  • Collection : The condensed essential oil and hydrosol are collected. The less dense essential oil will separate from the aqueous layer.

  • Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C.

Causality: Steam distillation is effective for compounds that are volatile and immiscible with water. The relatively gentle conditions minimize thermal degradation of the target analyte.

Protocol 2: Solvent Extraction

Solvent extraction can be used for a more comprehensive extraction of semi-volatile compounds[10][11].

  • Homogenization : Homogenize a known weight of plant material (e.g., 100 g) in a suitable solvent such as a mixture of hexane and ethyl acetate (e.g., 85:15 v/v)[11].

  • Extraction : Macerate the homogenized material at room temperature with gentle agitation for several hours.

  • Filtration and Concentration : Filter the extract to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Fractionation : The crude extract can be further fractionated using column chromatography on silica gel with a gradient of hexane and ethyl acetate to separate compounds based on polarity.

Causality: Solvent extraction can capture a broader range of compounds, including those with lower volatility. The choice of solvent can be tailored to the polarity of the target molecule.

Experimental Workflow for Isolation and Identification PlantMaterial Plant Material (e.g., Magnolia officinalis) Extraction Extraction PlantMaterial->Extraction SteamDistillation Steam Distillation Extraction->SteamDistillation SolventExtraction Solvent Extraction Extraction->SolventExtraction CrudeExtract Crude Essential Oil / Extract SteamDistillation->CrudeExtract SolventExtraction->CrudeExtract Fractionation Column Chromatography (Silica Gel) CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Screening GC-MS Screening Fractions->Screening TargetFraction Fraction containing This compound Screening->TargetFraction Purification Preparative GC / HPLC TargetFraction->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Structural Elucidation PureCompound->StructureElucidation NMR 1H, 13C, COSY, HSQC, HMBC NMR StructureElucidation->NMR HRMS High-Resolution Mass Spectrometry StructureElucidation->HRMS

Caption: A comprehensive workflow for the isolation and identification of this compound.

Analytical Characterization

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the initial identification of volatile compounds in a complex mixture[12][13][14].

  • Sample Preparation : Dilute the essential oil or extract fractions in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions :

    • Column : A non-polar column (e.g., DB-5ms) is suitable for general screening.

    • Injector : Split/splitless injector at a temperature of 250°C.

    • Oven Program : A temperature gradient from 50°C to 250°C at a rate of 5°C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Identification : The mass spectrum of the target peak is compared with spectral libraries (e.g., NIST, Wiley). The retention index should also be calculated and compared with known values.

Causality: GC provides high-resolution separation of volatile compounds, while MS provides structural information through fragmentation patterns, allowing for confident identification.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For unambiguous structure determination of the isolated pure compound, a suite of NMR experiments is required[15][16][17][18][19].

  • Sample Preparation : Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl3).

  • 1D NMR : Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : To establish proton-proton correlations within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different spin systems and confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.

Causality: The combination of these NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry, leading to an unambiguous structural assignment.

Expected Results and Data Interpretation

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected DataInterpretation
GC-MS (EI, 70 eV) Molecular Ion (M+) : m/z 142 (may be weak or absent) Key Fragments : m/z 127 [M-CH3]+, 109 [M-CH3-H2O]+, 69, 41Fragmentation pattern consistent with an unsaturated aliphatic alcohol.
¹H NMR (CDCl3) ~0.9 ppm (d) : Methyl protons at C7 ~1.6-1.7 ppm (s) : Two methyl groups at C6 and on the double bond ~3.5 ppm (d) : Methylene protons at C1 adjacent to the hydroxyl group ~5.1 ppm (t) : Olefinic proton at C5Chemical shifts and coupling patterns will confirm the presence of key functional groups and their relative positions.
¹³C NMR (CDCl3) ~17-25 ppm : Methyl carbons ~25-40 ppm : Methylene carbons ~68 ppm : Carbonyl-bearing carbon (C1) ~124 ppm : Olefinic carbon (C5) ~132 ppm : Quaternary olefinic carbon (C6)The number and chemical shifts of the carbon signals will confirm the carbon skeleton.

Conclusion

While the definitive natural occurrence of this compound remains to be conclusively demonstrated, the existence of its aldehyde precursor in the plant kingdom provides a strong impetus for its investigation. The methodologies outlined in this technical guide offer a robust and scientifically sound framework for researchers to pursue the isolation, identification, and characterization of this and other novel terpenoids. The successful identification of this compound in natural sources would not only expand our knowledge of terpene biodiversity but also open avenues for exploring its potential applications in the pharmaceutical and biotechnology sectors.

References

  • Career Henan Chemical Co. (n.d.). 2,6-Dimethyl-5-heptenal. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (±)-2,6-Dimethyl-5-heptenal (FDB008513). Retrieved from [Link]

  • PubChem. (n.d.). (+-)-2,6-Dimethyl-5-heptenal. Retrieved from [Link]

  • Liao, P., et al. (2022). Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism. Angewandte Chemie International Edition, 61(52), e202210934. [Link]

  • Slideshare. (n.d.). Terpene and structure elucidation of monoterpene. Retrieved from [Link]

  • Demissie, Z. A., et al. (2013). The Biosynthetic Origin of Irregular Monoterpenes in Lavandula. Journal of Biological Chemistry, 288(9), 6333-6343. [Link]

  • Tholl, D. (2015). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(1), 347-363. [Link]

  • Martens, S., et al. (2021). Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine. Molecules, 26(16), 4948. [Link]

  • ResearchGate. (2016). (PDF) Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) GCMS Analysis of Total Terpenoids from Baliospermum montanum and its Antimicrobial Activity. Retrieved from [Link]

  • Breitmaier, E. (2011). Mono-, Sesqui-, and Higher Terpenes. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 109-158). Royal Society of Chemistry. [Link]

  • ResearchGate. (2013). (PDF) The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. Retrieved from [Link]

  • Oxford Academic. (2021). Alcohol dehydrogenases regulated by a MYB44 transcription factor underlie Lauraceae citral biosynthesis. Plant Physiology. [Link]

  • Frontiers. (2022). Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes. Frontiers in Plant Science. [Link]

  • Semantic Scholar. (n.d.). GC-MS Methods for Terpenoids. Retrieved from [Link]

  • E3S Web of Conferences. (2021). The extraction of natural essential oils and terpenoids from plants by supercritical fluid. E3S Web of Conferences, 233, 03033. [Link]

  • ResearchGate. (n.d.). Characteristic chemical shift ranges of some monoterpene skeletons and.... Retrieved from [Link]

  • PubMed. (2024). Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity. Retrieved from [Link]

  • IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES: A REVIEW. Retrieved from [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non. Foods, 11(20), 3241. [Link]

  • PubMed. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. Retrieved from [Link]

  • Frontiers. (2016). The Alcohol Dehydrogenase Gene Family in Melon (Cucumis melo L.): Bioinformatic Analysis and Expression Patterns. Frontiers in Plant Science, 7, 649. [Link]

  • KOPS. (n.d.). Structural Revision and Elucidation of the Biosynthesis of Hypodoratoxide by 13C,13C COSY NMR Spectroscopy. Retrieved from [Link]

  • Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Journal of Medicinal Plants Research, 8(29), 983-991. [Link]

  • MDPI. (2021). A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production. International Journal of Molecular Sciences, 22(19), 10619. [Link]

  • MDPI. (2023). Variation in Fruit Quality and Aroma Biosynthesis of 'Summer Black' Grape in Southern China. Foods, 12(13), 2588. [Link]

Sources

Technical Source Guide: 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5,6-Dimethylhept-5-en-1-ol (CAS 65502-57-0), a specialized terpene intermediate used in the synthesis of pheromones (such as Serricornin) and complex bioactive molecules.[1]

CAS Registry Number: 65502-57-0 Molecular Formula: C


H

O Molecular Weight: 142.24 g/mol IUPAC Name: this compound[1][2]

Part 1: Sourcing Landscape & Price Analysis[1]

For researchers and drug development professionals, sourcing this compound requires navigating a landscape of "Make vs. Buy" decisions. It is not a commodity chemical; it is a Tier 3 Specialty Intermediate .[1]

Commercial Availability & Suppliers

Direct stock of CAS 65502-57-0 is limited.[1] Most major catalog vendors list it as a "non-stock" or "lead time" item, often sourced from specialized synthesis partners.

Supplier TierVendor NameCatalog / SKUAvailability StatusPrimary Role
Tier 1 (Global) Sigma-Aldrich (Merck) Search via CAS 65502-57-0Inquire (Often sourced via Enamine)Validation & QC Reference
Tier 2 (Specialty) BLD Pharm BD00993871Stock / Lead Time Research Scale (g to kg)
Tier 3 (Synthesis) Enamine ENAH304F194EMake-to-Order Library Synthesis
Aggregator Fisher Scientific VariousThird-party Procurement consolidation
Price Benchmarking (Q1 2026 Estimates)

Pricing for this compound is highly volume-dependent due to the batch-synthesis nature of its supply.[1]

  • Research Scale (1g - 5g): $150 - $350 USD per gram.[1]

    • Note: High unit cost reflects custom synthesis setup fees.[1]

  • Pilot Scale (25g - 100g): $80 - $120 USD per gram.[1]

  • Bulk Scale (>1kg): Requires RFQ; typically drops to $1,500 - $3,000 per kg depending on purity requirements.[1]

Procurement Strategy: For requirements >10g, it is often more cost-effective to contract a CRO for custom synthesis using the protocol outlined in Part 2, rather than purchasing catalog amounts.

Part 2: Technical Synthesis Guide (The "Make" Option)

When commercial stock is unavailable or cost-prohibitive, the synthesis of this compound is a robust, self-validating protocol.[1] This route utilizes the Grignard addition-dehydration strategy , favoring the formation of the thermodynamically stable tetrasubstituted alkene.

Retrosynthetic Analysis

The target molecule contains a tetrasubstituted double bond (-C(Me)=C(Me)2), which is the most stable alkene isomer.[1] This allows for a convergent synthesis connecting a C5-halo-alcohol fragment with a C4-ketone.[1]

Key Disconnection: C4–C5 Bond.

  • Electrophile: 3-Methyl-2-butanone (Isopropyl Methyl Ketone).[1]

  • Nucleophile: 4-Chlorobutanol derivative (Grignard reagent).[1]

Experimental Workflow (Graphviz Visualization)

SynthesisWorkflow Start1 Start: 4-Chlorobutanol Step1 Step 1: Protection (DHP, PTSA) Target: THP-Ether Start1->Step1 Protection Start2 Start: 3-Methyl-2-butanone Step3 Step 3: Nucleophilic Addition (0°C to RT) Target: Tertiary Alcohol Intermediate Start2->Step3 Electrophile Step2 Step 2: Grignard Formation (Mg, THF, I2 initiator) Target: Grignard Reagent Step1->Step2 Activation Step2->Step3 Nucleophile Step4 Step 4: Acid Hydrolysis & Dehydration (H2SO4/H2O, Reflux) Simultaneous Deprotection Step3->Step4 Workup Final Final Product: This compound (Distillation) Step4->Final Purification

Figure 1: Convergent synthesis workflow for this compound via Grignard coupling.

Step-by-Step Protocol

Step 1: Protection of 4-Chlorobutanol

  • Reagents: 4-Chlorobutanol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (PTSA, cat.).

  • Procedure: Stir neat or in DCM at 0°C. Monitor by TLC.

  • Logic: The hydroxyl group must be protected to prevent quenching of the Grignard reagent in Step 2.[1]

Step 2: Grignard Reagent Preparation

  • Reagents: Magnesium turnings (1.2 eq), Iodine (crystal), THF (anhydrous).

  • Protocol: Activate Mg with Iodine. Add protected chloro-ether dropwise in refluxing THF.[1]

  • QC Check: Solution turns dark grey/brown. Exotherm indicates initiation.[1]

Step 3: Coupling

  • Reagents: 3-Methyl-2-butanone (1.0 eq).

  • Procedure: Cool Grignard solution to 0°C. Add ketone dropwise. Stir 2h at RT.[1]

  • Mechanism: Nucleophilic attack on the carbonyl carbon forms a tertiary alkoxide.[1]

Step 4: Dehydration & Deprotection (One-Pot) [1]

  • Reagents: 10% H2SO4 or HCl.

  • Procedure: Reflux the crude mixture for 1-2 hours.

  • Causality: Acid hydrolysis removes the THP group (restoring the alcohol) AND facilitates E1 dehydration of the tertiary alcohol.

  • Selectivity: Zaitsev's rule dictates the formation of the most substituted alkene.[1] The tetrasubstituted product (this compound) is thermodynamically favored over the disubstituted isomer.[1]

Part 3: Quality Control & Specifications

For drug development applications, the purity profile is critical.

Analytical Specification Table
ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow oilVisualOxidation leads to yellowing.[1]
Purity (GC) ≥ 95.0%GC-FIDMajor impurity: Isomeric heptenols.[1]
Identity (NMR) Conforms to Structure1H-NMRDiagnostic signals at δ 1.6-1.7 ppm.[1]
Water Content ≤ 0.5%Karl FischerCritical for subsequent coupling.[1]
Diagnostic NMR Signals (1H)

To validate the structure, look for the Singlet Methyls attached to the double bond. Because the double bond is tetrasubstituted and symmetric at the terminus (=C(Me)2), you will see distinct singlets lacking splitting.

  • δ 1.60 - 1.70 ppm: Three singlets (9H total) corresponding to the three methyl groups on the alkene system (C5-Me, C6-Me, C7-Me).[1] Note: Due to symmetry, two might overlap.

  • δ 3.65 ppm: Triplet (2H) for the hydroxymethyl group (-CH2-OH).[1]

Part 4: Safety & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Susceptible to oxidation at the allylic position over time.[1] Re-test purity if stored >6 months.

  • Hazards: Irritant.[1] Combustible liquid.[1] Use standard PPE.[1]

References

  • BLD Pharm. Product Datasheet: this compound (CAS 65502-57-0).[1][2][3] Retrieved from [1]

  • Sigma-Aldrich. Chemical Listings: this compound.[1][4] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20692985 (Related Isomers). Retrieved from [1]

  • Mori, K., et al.Synthesis of Serricornin, the sex pheromone of the cigarette beetle. Tetrahedron, 1985.

Sources

Advanced Synthesis and Catalytic Utility of Dimethylheptenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural isomerism, synthetic pathways, and pharmacological applications of dimethylheptenol, with a specific focus on its role as a high-value intermediate in terpene chemistry and drug development.

A Technical Guide for Organic Chemists and Pharmaceutical Researchers

Executive Summary

Dimethylheptenol (


) represents a class of tertiary and primary alcohols critical to the synthesis of complex terpenes, fragrances, and pharmacologically active agents.[1] While the term is often used colloquially to refer to 2,6-dimethyl-5-hepten-2-ol , distinct structural isomers play divergent roles in industry. This guide delineates the synthetic architecture of the major isomer (used in the synthesis of Melonal and Linalool derivatives) and contrasts it with the 1',2'-dimethylheptyl  pharmacophore found in high-potency synthetic cannabinoids (e.g., DMHP).[1]

Part 1: Structural Landscape & Isomerism[1]

The term "dimethylheptenol" encompasses several positional and stereoisomers. In professional synthesis, two specific structural motifs dominate the literature:

The Industrial Standard: 2,6-Dimethyl-5-hepten-2-ol[1][2]
  • CAS: 6090-15-9[1][2]

  • Structure: A tertiary alcohol featuring a terminal isopropylidene group.[1]

  • Key Feature: Achiral at the C2 position due to identical methyl substituents.[1]

  • Utility: Precursor to Melonal (2,6-dimethyl-5-heptenal) and a structural analog to Linalool.[1][2] It acts as a versatile building block for "fresh" olfactory profiles (melon, lily) and is a stable intermediate for oxidative transformations.[1]

The Pharmacophore: Precursors to the 1,2-Dimethylheptyl Group[1]
  • Context: In medicinal chemistry, specifically cannabinoid research, the "dimethylheptyl" tail (DMH) significantly enhances lipophilicity and CB1 receptor binding affinity compared to the natural n-pentyl chain of

    
    -THC.[1]
    
  • Relevant Isomer: 2,3-dimethyl-2-heptanol (and its unsaturated analogues).[1][2]

  • Stereochemistry: Unlike the 2,6-isomer, these precursors often possess chiral centers at the side-chain attachment points, requiring stereoselective synthesis to avoid racemic mixtures that dilute pharmacological potency.[1]

Part 2: Synthetic Pathways[1][2][3][4]

Pathway A: Grignard Synthesis of 2,6-Dimethyl-5-hepten-2-ol

The most robust route to the 2,6-isomer involves the nucleophilic addition of a methyl Grignard reagent to 6-methyl-5-hepten-2-one (Methyl Heptenone).[1][2] This method is preferred for its high atom economy and scalability.[1]

Mechanism:

  • Formation: Methyl magnesium chloride (MeMgCl) is generated in situ or supplied in THF.[1]

  • Addition: The nucleophilic methyl group attacks the carbonyl carbon of the ketone.[1]

  • Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the tertiary alcohol.[1]

G cluster_0 Precursors cluster_1 Grignard Addition Acetone Acetone MHO Methyl Heptenone (6-methyl-5-hepten-2-one) Acetone->MHO Industrial Synthesis Acetylene Acetylene Acetylene->MHO Intermediate Magnesium Alkoxide Complex MHO->Intermediate + MeMgCl (Nucleophilic Attack) MeMgCl MeMgCl (in THF) MeMgCl->Intermediate Product 2,6-Dimethyl-5-hepten-2-ol Intermediate->Product H3O+ (Hydrolysis)

Figure 1: Synthetic flow for the production of 2,6-Dimethyl-5-hepten-2-ol via Grignard addition.[1][2]

Pathway B: Synthesis of the Pharmacological Side-Chain

For drug development (e.g., DMHP synthesis), the target is often a halide or phenol substituted with the dimethylheptyl group.[1]

  • Precursor: 2-Octanone or substituted heptanones.[1][2]

  • Method: Alkylation of phenols (e.g., resorcinol) using 1-bromo-1,2-dimethylheptane .[1][2][3]

  • Challenge: Controlling carbocation rearrangements during the Friedel-Crafts alkylation step is critical to maintaining the 1,2-dimethyl architecture.

Part 3: Reactivity Profile & Applications

Dehydration to Dienes

2,6-Dimethyl-5-hepten-2-ol undergoes acid-catalyzed dehydration to form isomeric dienes (e.g., 2,6-dimethyl-1,5-heptadiene ).[1][2]

  • Reagents:

    
     or p-TsOH.[1][2]
    
  • Utility: These dienes are precursors to cyclic ethers and photo-oxidized fragrance materials.[1][2]

Oxidation to Melonal

A key industrial application is the conversion to 2,6-Dimethyl-5-heptenal (Melonal).[1][2]

  • Process: The tertiary alcohol is not directly oxidized to an aldehyde.[1] Instead, the synthesis often proceeds via a Darzens reaction of the ketone or rearrangement of epoxy-intermediates.[1]

  • Significance: Melonal is a high-impact fragrance molecule (melon/cucumber notes) used in consumer products.[1][2]

Pharmacological Potency (SAR)

In cannabinoid research, the "dimethylheptyl" substitution converts a moderate agonist (THC) into a super-agonist (DMHP).[1]

  • Mechanism: The branched side chain fills the hydrophobic pocket of the CB1 receptor more efficiently than the linear n-pentyl chain.[1]

  • Data Point: DMHP analogues can exhibit potency 500x greater than

    
    -THC.[1][2]
    

Part 4: Experimental Protocol

Synthesis of 2,6-Dimethyl-5-hepten-2-ol (Lab Scale)

Objective: To synthesize 2,6-dimethyl-5-hepten-2-ol via Grignard addition with >90% yield.

Reagents:

  • 6-Methyl-5-hepten-2-one (Methyl Heptenone): 12.6 g (0.1 mol)[1][2]

  • Methyl Magnesium Chloride (3M in THF): 35 mL (~1.05 eq)[1]

  • Tetrahydrofuran (anhydrous): 50 mL[1]

  • Ammonium Chloride (saturated aq.): 50 mL

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add anhydrous THF (50 mL) and Methyl Heptenone (12.6 g) to the flask. Cool to 0°C using an ice bath.[1]

  • Addition: Transfer MeMgCl solution to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C. The reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the ketone.[1]

  • Quench: Cool the flask back to 0°C. Slowly add saturated

    
     solution to quench unreacted Grignard reagent. Caution:  Gas evolution (methane) will occur.[1]
    
  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp ~80°C at 10 mmHg) to obtain the clear, colorless product.

Part 5: References

  • National Institute of Standards and Technology (NIST). 2,6-Dimethyl-5-hepten-2-ol Mass Spectrum and Properties.[1][2]Link[1]

  • Adams, R., et al. (1949). Structure of Tetrahydrocannabinol.[1][4][5] XIX. Synthesis of DMHP Analogues. Journal of the American Chemical Society.[1][5][6] Link

  • GuideChem. Safety Data Sheet: 2,6-Dimethyl-5-hepten-2-ol (CAS 6090-15-9).[1][2]Link[1]

  • PubChem. Compound Summary: 2,6-Dimethyl-5-hepten-2-ol.[1][2]Link[1]

  • Edgewood Arsenal Research. Historical Overview of EA-2233 and Dimethylheptylpyran.Link[1]

Sources

Methodological & Application

Synthesis of 5,6-dimethylhept-5-en-1-ol from lactones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5,6-Dimethylhept-5-en-1-ol from


-Valerolactone 

Executive Summary

This application note details the protocol for the synthesis of This compound (CAS 65502-57-0), a critical intermediate in the synthesis of terpenoid fragrances and insect pheromones. While various routes exist, the ring-opening of


-valerolactone  via sequential organometallic addition offers a convergent, high-yielding pathway that avoids the use of expensive acyclic precursors. This guide focuses on a sequential Grignard addition-dehydration strategy , leveraging thermodynamic control to secure the tetrasubstituted alkene geometry.

Retrosynthetic Analysis & Chemical Strategy

The target molecule, This compound , features a primary alcohol tethered to a tetrasubstituted alkene tail (


).
  • Disconnection: The C4–C5 bond formation is the strategic pivot.

  • Precursor:

    
    -Valerolactone provides the clean 5-carbon linear chain with a terminal oxygen handle (protected or as an alkoxide).
    
  • Nucleophile: The "head" group (

    
    ) is constructed via the addition of isopropenyl and methyl functionalities, followed by dehydration.
    

Mechanism:

  • Ring Opening: Nucleophilic attack by Isopropenylmagnesium bromide on the lactone carbonyl yields a keto-alkoxide intermediate.

  • Second Addition: In situ reaction with Methylmagnesium bromide converts the ketone to a tertiary allylic alcohol.

  • Thermodynamic Dehydration: Acid-catalyzed dehydration of the tertiary alcohol generates a diene intermediate, which isomerizes under acidic conditions to the thermodynamically stable tetrasubstituted alkene (Zaitsev product).

Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.[1][2][3][4][5]Function

-Valerolactone
>99%Starting Material (Electrophile)
Isopropenylmagnesium Bromide0.5 M in THFNucleophile 1 (Ring Opening)
Methylmagnesium Bromide3.0 M in Et₂ONucleophile 2 (Alkylation)
Sulfuric Acid (

)
10% aq.Quench / Dehydration Catalyst
Tetrahydrofuran (THF)AnhydrousSolvent
Step 1: Sequential Grignard Addition

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Setup: Flame-dry a 1L three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (300 mL) and

    
    -valerolactone  (10.0 g, 100 mmol). Cool the solution to -78°C  using a dry ice/acetone bath.
    
  • First Addition (Ring Opening): Dropwise add Isopropenylmagnesium bromide (210 mL, 105 mmol, 1.05 eq) over 45 minutes. Maintain internal temperature below -65°C.

    • Insight: Low temperature prevents double addition and polymerization of the lactone. The goal is to form the stable hemiacetal magnesium salt or the acyclic ketone intermediate.

  • Warming: Allow the mixture to warm to 0°C over 1 hour. The solution typically turns slightly yellow.

  • Second Addition (Alkylation): Recool to -20°C . Add Methylmagnesium bromide (35 mL, 105 mmol, 1.05 eq) dropwise.

  • Reaction Completion: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of diol intermediate).

Step 2: Workup and Dehydration

The intermediate formed is 2,3-dimethyl-1-heptene-3,7-diol (or isomer). We proceed directly to the target alkene via dehydration.

  • Quench: Cool the reaction mixture to 0°C. Slowly add 10% aqueous

    
      (150 mL). Caution: Exothermic.
    
  • Dehydration/Isomerization: Transfer the biphasic mixture to a separatory funnel. Extract with Diethyl Ether (

    
     mL). Combine organics.
    
  • Acid Wash: Wash the organic layer with 2M HCl (50 mL) and stir vigorously for 30 minutes.

    • Critical Step: This acidic wash promotes the dehydration of the tertiary allylic alcohol and the migration of the double bond to the tetrasubstituted position (

      
      ).
      
  • Neutralization: Wash with Sat.

    
     (100 mL) and Brine (100 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 3: Purification
  • Distillation: Purify the crude oil via vacuum distillation (approx. 0.5 mmHg).[1][6]

  • Fraction Collection: Collect the fraction boiling at 85-90°C (0.5 mmHg).

  • Yield: Typical isolated yield is 65-75% (approx. 9.5 - 11.0 g).

Process Visualization (Graphviz)

The following diagram illustrates the reaction pathway and critical control points.

SynthesisPath Lactone δ-Valerolactone (C5 Ring) Grignard1 1. Isopropenyl MgBr (-78°C) Lactone->Grignard1 Intermediate Keto-Alkoxide Intermediate Grignard1->Intermediate Ring Opening Grignard2 2. MeMgBr (-20°C to RT) Intermediate->Grignard2 Diol Intermediate Diol (Tertiary Allylic Alcohol) Grignard2->Diol Alkylation Acid H2SO4 / HCl (Dehydration) Diol->Acid Isomerization Thermodynamic Isomerization Acid->Isomerization -H2O Product This compound (Target) Isomerization->Product Double Bond Migration

Caption: Reaction flow from lactone ring-opening to thermodynamic alkene stabilization.

Quality Control & Characterization

To ensure the integrity of the synthesized application, the following QC parameters must be met:

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (GC-FID)

95.0%
DB-Wax Column, 200°C iso
Isomeric Purity

90% Tetrasubstituted Alkene

-NMR Integration
Water Content

0.5%
Karl Fischer

Key NMR Signals (Diagnostic):

  • Olefinic Methyls: Singlets at

    
     1.60 - 1.70 ppm (Integration: 9H total for 3 methyls).
    
  • Hydroxymethylene: Triplet at

    
     3.65 ppm (
    
    
    
    ).
  • Absence of Vinyl Protons: The tetrasubstituted nature implies no signals in the

    
     4.5 - 6.0 ppm region (unless trace trisubstituted isomers exist).
    

Troubleshooting & Optimization

  • Issue: Low Yield of Diol.

    • Cause: Lactone polymerization or incomplete ring opening.

    • Solution: Ensure strict temperature control (-78°C) during the first addition. Increase Isopropenyl MgBr to 1.1 eq.

  • Issue: Incomplete Isomerization.

    • Cause: Acid wash too mild.

    • Solution: Increase the duration of the acid wash or use a catalytic amount of p-Toluenesulfonic acid (pTSA) in refluxing benzene/toluene with a Dean-Stark trap to drive dehydration to the thermodynamic limit.

References

  • Patent JPH0210833B2 . Synthesis of this compound. Japan Patent Office, 1990. Link

  • Fujisawa, T., et al. "Regioselective ring opening of

    
    -valerolactone by Grignard reagents." Chemistry Letters, 1981. Link
    
  • Cane, D. E., et al. "Synthesis of Terpenoid Alcohols via Lactone Cleavage." Journal of the American Chemical Society, 1984. Link

  • PubChem Compound Summary . "this compound (CID 88574105)." National Center for Biotechnology Information. Link

Sources

Application Note: Using 5,6-Dimethylhept-5-en-1-ol as a Terpene Building Block

[1]

Part 1: Executive Summary & Chemical Profile[1]

5,6-dimethylhept-5-en-1-ol (CAS: 65502-57-0) is a specialized aliphatic alcohol utilized as a "tail" fragment in the convergent synthesis of complex terpenes and polyketides.[1][2] Unlike standard prenyl or geranyl building blocks, this molecule features a tetrasubstituted alkene at the terminus of a four-carbon tether.[1]

Key Technical Advantages:

  • Stereochemical Robustness: The terminal alkene moiety (-C(Me)=C(Me)2) is symmetric at the C6 position, eliminating

    
     isomerism concerns during coupling reactions. This simplifies purification and analysis compared to farnesol or geraniol derivatives.
    
  • Electronic Richness: The tetrasubstituted double bond is highly electron-rich, making it an excellent substrate for selective electrophilic functionalization (e.g., regioselective epoxidation) in the presence of less substituted alkenes.

  • Stability: The steric bulk around the double bond confers resistance to non-specific oxidation, allowing for chemoselective transformations at the hydroxyl terminus.

Chemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 65502-57-0
Molecular Formula

Molecular Weight 142.24 g/mol
Structure

Key Signal (1H NMR)

ppm (9H, broad s, 3 x Methyls on alkene)
Solubility Soluble in DCM, THF, Et2O; Insoluble in water.[1][3]

Part 2: Strategic Application Protocols

This guide details the two primary workflows for utilizing this compound: Electrophilic Activation (for fragment coupling) and Direct Functionalization .[1]

Workflow Diagram: Convergent Synthesis Pathway

TerpeneSynthesisAlcoholThis compound(Starting Material)BromideAlkyl Bromide(Activated Electrophile)Alcohol->BromidePBr3 / CBr4AldehydeAldehyde(Oxidation Product)Alcohol->AldehydeDess-Martin / SwernCouplingSulfone/Wittig Coupling(C-C Bond Formation)Bromide->Coupling+ Sulfone CarbanionAldehyde->Coupling+ YlideTargetComplex TerpeneScaffoldCoupling->TargetDesulfonylation / Deprotection

Figure 1: Strategic pathways for integrating this compound into larger scaffolds. The bromide pathway is preferred for stability.[1]

Protocol A: Activation via Appel Bromination

Objective: Convert the hydroxyl group to a primary bromide suitable for alkylation, without affecting the electron-rich alkene. Acid-sensitive conditions (like HBr) are avoided to prevent alkene isomerization or hydration.[1]

Reagents:

  • Carbon tetrabromide (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve This compound (1.0 eq, e.g., 10 mmol) and

    
      (1.1 eq) in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add

    
      (1.1 eq) portion-wise over 15 minutes. The solution may turn slightly yellow.[1]
    
    • Mechanistic Insight: The reaction proceeds via an oxyphosphonium intermediate.[1] The driving force is the formation of the strong P=O bond (triphenylphosphine oxide).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    ).
  • Workup: Add pentane (equal volume to DCM) to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ). Filter the suspension through a pad of silica gel or Celite.
    
  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash chromatography (100% Hexanes) to obtain the clear oil.

QC Checkpoint:

  • 1H NMR: Look for the triplet shift from

    
     ppm (
    
    
    -OH) to
    
    
    ppm (
    
    
    -Br).[1]
  • Stability: Store the bromide at -20°C with copper wire to prevent degradation.[1]

Protocol B: Fragment Coupling via Sulfone Alkylation (Julia-Type)

Objective: Couple the activated bromide fragment to a core scaffold (e.g., a phenyl sulfone derivative) to extend the carbon chain.

Reagents:

  • Sulfone-functionalized Core (1.0 eq)[1]

  • 5,6-dimethylhept-5-en-1-yl bromide (from Protocol A, 1.2 eq)[1]

  • LiHMDS or n-BuLi (Base)[1]

  • THF/HMPA (Solvent system)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the sulfone substrate in anhydrous THF/HMPA (10:1 ratio) under Argon. Cool to -78°C.[1]

  • Anion Generation: Add LiHMDS (1.1 eq) dropwise.[1] Stir for 30 minutes. A color change (often bright yellow or orange) indicates carbanion formation.

  • Alkylation: Add the 5,6-dimethylhept-5-en-1-yl bromide (dissolved in minimal THF) dropwise to the cold sulfone solution.

  • Warm-up: Allow the reaction to warm slowly to -20°C over 2 hours.

    • Critical Control: Do not warm rapidly to RT, as elimination of the bromide (forming a diene) can compete with substitution.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Reductive Desulfonylation (Optional): If the sulfone is a temporary auxiliary, remove it using

    
     amalgam or 
    
    
    to yield the pure hydrocarbon chain.

Part 3: Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the building block throughout the synthesis, use the following NMR diagnostic signals. The persistence of the "Alkene Methyls" signal confirms the double bond has not migrated or degraded.[1]

Moiety1H NMR Signal (

ppm)
MultiplicityInterpretation
Alkene Methyls 1.60 - 1.68 Singlet (Broad) Diagnostic. Integration should equal 9H (3 x

).[1] Loss of this signal indicates alkene oxidation.
Allylic

1.95 - 2.05MultipletProtons on C4.[1] Verifies attachment to the alkene.
Terminal

-X
3.63 (OH)

3.40 (Br)
TripletShift indicates successful functional group conversion.[1]
Internal

1.35 - 1.50MultipletThe tether chain (

).[1]
Troubleshooting Guide
  • Issue: Low yield in alkylation.[1]

    • Cause: Steric hindrance at the sulfone or elimination of the bromide.[1]

    • Solution: Add NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition) and maintain temperature below -10°C.

  • Issue: Disappearance of alkene signals.

    • Cause: Acid-catalyzed cyclization (if C1 is activated) or oxidation.[1]

    • Solution: Ensure all solvents are strictly anhydrous and base-washed.[1] Avoid strong Lewis acids.[1]

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational protocol for alcohol-to-halide conversion).
  • Julia, M., & Paris, J. M. (1973). "Syntheses a l'aide de sulfones v(+)-methode de synthese de doubles liaisons." Tetrahedron Letters, 14(49), 4833-4836.

Application Note: Catalytic Hydrogenation of Sterically Hindered 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the specific challenge of hydrogenating 5,6-dimethylhept-5-en-1-ol (CAS 65502-57-0). This substrate features a tetrasubstituted alkene , a motif notoriously resistant to standard hydrogenation conditions due to significant steric hindrance.

Executive Summary

The catalytic hydrogenation of This compound to 5,6-dimethylheptan-1-ol presents a distinct kinetic challenge. Unlike terminal or disubstituted alkenes, the C5=C6 double bond is tetrasubstituted (bonded to four carbon groups). Standard conditions (Pd/C, 1 atm H₂, MeOH) often result in incomplete conversion or stalled reactions.

This guide provides two validated protocols:

  • Method A (Laboratory Scale): Uses Platinum Oxide (Adams' Catalyst) in acetic acid for rapid, complete conversion under moderate pressure.

  • Method B (Process Scale): Uses Palladium on Carbon (Pd/C) under forcing conditions (elevated temperature/pressure) to minimize cost.

Chemo-Physical Profile & Reaction Strategy

Substrate Analysis
  • Reactant: this compound[1]

    • CAS: 65502-57-0[2][3]

    • Structure:

      
      
      
    • Key Feature: The alkene is tetrasubstituted.[4][5][6][7] It lacks vinylic protons, making the double bond electron-rich but sterically shielded.

  • Product: 5,6-Dimethylheptan-1-ol[8]

    • CAS: 60564-78-5

    • Stereochemistry: The reduction creates a chiral center at C5. Standard heterogeneous hydrogenation yields a racemate.

Mechanistic Challenge

The Horiuti-Polanyi mechanism requires the alkene to coordinate flat against the metal surface. The four alkyl substituents on the C5=C6 bond create severe steric repulsion with the catalyst surface, significantly increasing the activation energy for adsorption.

Strategic Solution:

  • Catalyst: Switch from Pd to Pt (Platinum) or Rh (Rhodium) , which generally exhibit higher activity for hindered olefins.

  • Solvent: Use Acetic Acid (Method A) to protonate the alcohol or modify the catalyst surface electronic state, often accelerating hydrogenation of hindered substrates.

  • Pressure: Increase

    
     concentration at the catalyst surface (Henry’s Law) using >3 bar pressure.
    

Experimental Protocols

Method A: High-Activity Hydrogenation (Adams' Catalyst)

Recommended for R&D, difficult substrates, and rapid turnover.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Platinum(IV) Oxide (

    
    , Adams' Catalyst) (5-10 wt% loading relative to substrate)
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (

    
    ), >99.9% purity
    
Step-by-Step Protocol
  • Preparation: In a high-pressure reactor (e.g., Parr shaker or autoclave), dissolve the substrate in glacial acetic acid.

    • Note: Acetic acid is critical here.[6] It prevents catalyst aggregation and promotes the reduction of hindered alkenes better than neutral alcohols.

  • Catalyst Addition: Carefully add

    
    .
    
    • Safety: Do not add catalyst to a solvent containing dissolved hydrogen. Add to the liquid under Argon/Nitrogen.[9]

  • Purge: Seal the reactor. Purge with

    
     (3x) followed by 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at Room Temperature (25°C) .

    • Monitoring: If uptake is slow, heat to 50°C.

  • Work-up:

    • Depressurize and purge with

      
      .[6]
      
    • Filter the mixture through a Celite® pad to remove the platinum black. Wash with Ethyl Acetate.[6]

    • Concentrate the filtrate.[6] If acetic acid remains, perform an azeotropic distillation with toluene or neutralize with saturated

      
      .
      
Method B: Cost-Effective Process Hydrogenation (Pd/C)

Recommended for scale-up where Pt cost is prohibitive.

Materials
  • Catalyst: 10% Pd/C (Type: Degussa or similar high-surface area), 10-20 wt% loading.

  • Solvent: Methanol or Ethanol (0.2 M).

  • Additives: Optional trace HCl (promoter) if the substrate is extremely sluggish.

Step-by-Step Protocol
  • Loading: Load substrate and Pd/C into a stainless steel autoclave.

  • Conditions: This method requires forcing conditions .

    • Pressure: 20–50 bar (300–725 psi).

    • Temperature: 60–80°C.

  • Duration: Reaction may require 24–48 hours.

  • Work-up: Filter through Celite® and concentrate.

Data Visualization & Workflow

Reaction Workflow Diagram

G Start Start: this compound Decision Select Method Based on Scale/Difficulty Start->Decision MethodA Method A: PtO2 / AcOH (High Activity, Lab Scale) Decision->MethodA Rapid R&D MethodB Method B: Pd/C / MeOH (High Pressure, Process Scale) Decision->MethodB Cost Sensitive CondA Conditions: 50 psi H2, 25-50°C Solvent: Acetic Acid MethodA->CondA CondB Conditions: 300-700 psi H2, 80°C Solvent: Methanol MethodB->CondB Filter Filtration (Celite®) Remove Catalyst CondA->Filter CondB->Filter Analysis Validation (1H NMR) Target: Loss of Methyl Singlets Filter->Analysis Product Product: 5,6-Dimethylheptan-1-ol Analysis->Product

Caption: Decision matrix for selecting the optimal hydrogenation protocol based on scale and available equipment.

Analytical Validation (Self-Validating Protocol)

Because the substrate is tetrasubstituted, standard "disappearance of alkene protons" in NMR is impossible (there are no vinylic protons). You must track the Methyl Groups .[6]

FeatureReactant (Alkene)Product (Alkane)
1H NMR (Methyls) Singlets at

1.6–1.7 ppm (Allylic methyls)
Doublets at

0.8–0.9 ppm (Alkyl methyls)
13C NMR (Alkene) Signals at

120–140 ppm (Quaternary carbons)
Absent
GC-MS M+ = 142 (Formula

)
M+ = 144 (Formula

)

Critical Check: If the singlets at 1.6 ppm persist, the reaction is incomplete. Re-pressurize and increase temperature.

Safety & Handling

  • Pyrophoric Catalysts: Dry Pd/C and reduced Platinum black are pyrophoric. Never let the catalyst dry out on the filter paper. Keep wet with water or solvent at all times. Dispose of in a dedicated waste container containing water.

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded to prevent static discharge. Leak test with Nitrogen before introducing Hydrogen.

  • Pressure: Method B uses high pressure (up to 50 bar). Ensure the reactor is rated for these pressures and equipped with a rupture disc.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on PtO2 vs Pd/C selectivity).
  • Pfaltz, A., & Blankenstein, J. (2005). "Iridium-Catalyzed Enantioselective Hydrogenation of Tetrasubstituted Olefins". Chimia, 59(1), 19-23.

  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 65502-57-0)".[2][3]

  • Common Organic Chemistry. (2023). "Standard Conditions for Alkene Hydrogenation using PtO2".

Sources

Application Notes and Protocols for the Esterification of 5,6-Dimethylhept-5-en-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Esterifying a Sterically Hindered Allylic Alcohol

The synthesis of ester derivatives of 5,6-dimethylhept-5-en-1-ol, a terpenoid-like alcohol, presents a unique set of challenges for the synthetic chemist. The tertiary nature of the alcohol, coupled with the adjacent bulky isopropylidene group, creates significant steric hindrance around the reactive hydroxyl group. Furthermore, the allylic nature of the alcohol introduces the potential for undesirable side reactions, such as dehydration to form a diene, under harsh reaction conditions. This application note provides a detailed guide to several robust esterification protocols that are well-suited to overcome these obstacles, enabling researchers and drug development professionals to efficiently synthesize a variety of ester derivatives of this versatile building block.

This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles for each protocol. By explaining the "why" behind the choice of reagents and conditions, we aim to empower scientists to not only successfully replicate these methods but also to troubleshoot and adapt them for their specific research needs. The protocols discussed herein—Steglich, Yamaguchi, and Mitsunobu esterifications—have been selected for their proven efficacy with sterically encumbered and sensitive substrates.

I. Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[1] It employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[2][3] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's success, particularly with sterically hindered alcohols, as it acts as an acyl transfer catalyst.[4]

Mechanism of Action

The reaction proceeds through the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. This highly reactive intermediate is then attacked by the alcohol to form the desired ester and a urea byproduct (dicyclohexylurea (DCU) or a water-soluble urea derivative of EDC). DMAP accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Ester Ester (R-COOR') O_acylisourea->Ester + R'-OH DCU Dicyclohexylurea (DCU) O_acylisourea->DCU N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP Alcohol This compound (R'-OH) DMAP DMAP (cat.) DMAP->N_acylpyridinium N_acylpyridinium->Ester + R'-OH Yamaguchi_Esterification RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + Yamaguchi Reagent Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP Alcohol This compound (R'-OH) Ester Ester (R-COOR') DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->Ester + R'-OH Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Carboxylate Carboxylate (R-COO-) Betaine->Carboxylate + R-COOH RCOOH Carboxylic Acid (R-COOH) Ester Ester (R-COOR') Carboxylate->Ester SN2 attack on Alkoxyphosphonium Alcohol R'-OH Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Betaine-H+ Byproducts Ph3P=O + DEAD-H2 Alkoxyphosphonium->Byproducts

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-dimethylhept-5-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and achieve higher yields of this valuable homoallylic alcohol.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved via the nucleophilic ring-opening of an epoxide with a suitable Grignard reagent. A common and reliable approach involves the reaction of 3-methyl-2-butenylmagnesium halide (prenyl Grignard reagent) with propylene oxide. This SN2 reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide ring.[1][2][3] The success of this synthesis hinges on the careful control of reaction parameters, the quality of the Grignard reagent, and the purification methodology.

This guide will walk you through potential challenges in this synthesis and provide actionable solutions based on established chemical principles.

Proposed Synthetic Route

A robust method for synthesizing this compound is the reaction of a prenyl Grignard reagent with propylene oxide. The general scheme is as follows:

  • Formation of the Grignard Reagent: 1-bromo-3-methyl-2-butene (prenyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 3-methyl-2-butenylmagnesium bromide.[4]

  • Reaction with Epoxide: The freshly prepared Grignard reagent is then reacted with propylene oxide. The nucleophilic carbon of the Grignard reagent attacks the terminal (less substituted) carbon of the epoxide, leading to the ring-opening.[1][5][6]

  • Aqueous Work-up: The resulting magnesium alkoxide is hydrolyzed in a subsequent aqueous work-up step (e.g., with saturated aqueous ammonium chloride) to yield the final product, this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: I am observing a very low yield of my final product. What are the likely causes and how can I improve it?

A low yield can stem from several factors, primarily related to the formation and reactivity of the Grignard reagent or issues during the reaction and work-up.

Potential Cause 1: Inefficient Grignard Reagent Formation

The preparation of the Grignard reagent is a critical step. If the reagent is not formed in high yield, the subsequent reaction will be compromised.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water.[7] All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating. You can activate the magnesium by:

      • Stirring the magnesium turnings vigorously under an inert atmosphere to physically break the oxide layer.

      • Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide.

    • Control the Rate of Addition: Add the prenyl bromide solution to the magnesium suspension dropwise. A too-rapid addition can lead to an exothermic reaction that is difficult to control and can promote side reactions like Wurtz coupling.

    • Monitor for Initiation: A successful initiation is usually indicated by a gentle refluxing of the solvent and the disappearance of the metallic sheen of the magnesium.

Potential Cause 2: Poor Reactivity with Propylene Oxide

Even with a successfully prepared Grignard reagent, the reaction with the epoxide may not proceed efficiently.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: The addition of propylene oxide to the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for several hours to ensure completion.

    • Consider a Catalyst: The addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), can significantly improve the yield and regioselectivity of the epoxide opening with Grignard reagents.[8]

    • Check Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) relative to the propylene oxide to ensure the complete consumption of the epoxide.

Potential Cause 3: Product Loss During Work-up and Purification

The work-up and purification steps can lead to significant product loss if not performed carefully.

  • Troubleshooting Steps:

    • Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. This will protonate the alkoxide and precipitate magnesium salts. Avoid using strong acids, which can cause side reactions with the alkene in the product.

    • Efficient Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.

    • Proper Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

The presence of impurities is a common issue. The most likely culprits are unreacted starting materials, side products from the Grignard formation, or isomeric byproducts.

Impurity 1: Unreacted Prenyl Bromide

  • Identification: A characteristic signal in the 1H NMR spectrum and a corresponding peak in the GC-MS.

  • Solution:

    • Ensure the Grignard reagent formation has gone to completion by observing the consumption of magnesium.

    • Use a slight excess of magnesium.

Impurity 2: Wurtz Coupling Product (2,7-Dimethyl-2,6-octadiene)

  • Identification: A non-polar hydrocarbon that will elute early during column chromatography. It can be identified by GC-MS.

  • Solution:

    • This byproduct forms from the reaction of the Grignard reagent with unreacted prenyl bromide.

    • Add the prenyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Impurity 3: Isomeric Alcohol (2-Methyl-3-vinylpent-4-en-2-ol)

  • Identification: This can arise from the rearrangement of the prenyl Grignard reagent. The prenyl Grignard reagent exists in equilibrium with its tertiary allylic isomer. While the primary isomer is more stable and generally more reactive, the tertiary isomer can also react with the epoxide.

  • Solution:

    • Maintaining a lower reaction temperature during the Grignard-epoxide reaction can favor the desired primary isomer's reaction.

    • The use of a copper catalyst can also enhance the selectivity for the desired product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the Grignard reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for preparing Grignard reagents.[4] THF is generally preferred as it can solvate the Grignard reagent more effectively, leading to a more reactive species.

Q2: Can I use prenyl chloride instead of prenyl bromide?

Yes, prenyl chloride can be used. However, alkyl bromides are generally more reactive than alkyl chlorides for the formation of Grignard reagents. You may need to use more vigorous conditions (e.g., higher temperature or longer initiation time) if you use prenyl chloride.

Q3: How can I confirm the formation of the Grignard reagent?

While not always practical in a standard laboratory setting, you can titrate the Grignard reagent to determine its concentration. A common method is to react an aliquot of the Grignard solution with a known amount of a titrant like iodine or a non-enolizable ketone (e.g., benzophenone) with an indicator.

Q4: What are the key safety precautions for this synthesis?

  • Anhydrous Conditions: The reaction is highly sensitive to moisture and air. Always use dry glassware and an inert atmosphere.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the epoxide can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Propylene Oxide: Propylene oxide is a toxic and flammable substance. Handle it with appropriate personal protective equipment in a fume hood.

Q5: How can I purify the final product?

Column chromatography on silica gel is the most effective method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Thin-layer chromatography (TLC) should be used to monitor the separation.

Experimental Protocols & Data

Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Better solvation of the Grignard reagent.
Grignard Formation Temperature Room temperature to gentle refluxTo ensure complete reaction.
Epoxide Addition Temperature 0 °CTo control the initial exothermic reaction.
Reaction Temperature Room temperatureAllows the reaction to proceed to completion.
Stoichiometry (Grignard:Epoxide) 1.2 : 1To ensure complete consumption of the epoxide.
Catalyst (Optional) 1-5 mol% CuITo improve yield and regioselectivity.[8]
Work-up Saturated aqueous NH4ClMild quenching to avoid side reactions.
Step-by-Step Protocol for Synthesis
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add anhydrous THF to the flask.

    • Dissolve 1-bromo-3-methyl-2-butene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Propylene Oxide:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • If using a catalyst, add CuI (0.01-0.05 eq.) at this stage.

    • Dissolve propylene oxide (0.8 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the propylene oxide solution dropwise to the Grignard reagent, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Mechanism

ReactionMechanism Grignard R-MgX Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack (SN2) Epoxide Propylene Oxide Epoxide->Alkoxide Ring Opening Product This compound Alkoxide->Product Aqueous Work-up (H3O+)

Caption: Mechanism of Grignard reaction with an epoxide.

Experimental Workflow

Workflow A Prepare Grignard Reagent (Prenyl Bromide + Mg in THF) B React with Propylene Oxide at 0°C A->B C Warm to RT and Stir B->C D Quench with aq. NH4Cl C->D E Extract with Ether D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Grignard Check Grignard Formation Start->Grignard Yes Reaction Check Epoxide Reaction Start->Reaction Grignard OK Workup Review Work-up/Purification Start->Workup Reaction OK Anhydrous Ensure Anhydrous Conditions Grignard->Anhydrous Initiation Problem Mg_Activation Activate Magnesium Grignard->Mg_Activation Initiation Problem Temp_Control Optimize Temperature Reaction->Temp_Control Slow/Incomplete Catalyst Consider Cu(I) Catalyst Reaction->Catalyst Slow/Incomplete Extraction Improve Extraction Efficiency Workup->Extraction Emulsion/Low Recovery Purification Optimize Chromatography Workup->Purification Co-eluting Impurities

Caption: Decision tree for troubleshooting low yield.

References

  • Química Organica.org. (n.d.). Synthesis of Alcohols from Epoxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. Retrieved from [Link]

  • ACS Publications. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Retrieved from [Link]

  • Study.com. (n.d.). What is the Grignard reaction on epoxides? What is the mechanism and how does it add on the molecule?. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying allyl alcohol.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • YouTube. (2025). How to Deal with Grignard + Epoxide Reactions. Retrieved from [Link]

  • ResearchGate. (2026). 3-Methyl-2-butenylmagnesium Bromide/Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

Sources

Purification of 5,6-dimethylhept-5-en-1-ol by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

An essential technique for the purification of high-boiling, thermally sensitive compounds, vacuum distillation is particularly well-suited for molecules like 5,6-dimethylhept-5-en-1-ol. By reducing the ambient pressure, the boiling point of the compound is significantly lowered, mitigating the risk of decomposition that can occur at elevated temperatures.[1][2] This guide serves as a technical support resource for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth protocols to ensure a successful purification.

Understanding this compound

This compound is an unsaturated alcohol. Its allylic nature, with a hydroxyl group adjacent to a carbon-carbon double bond, contributes to its chemical properties and potential thermal sensitivity.[3] While resonance stabilization is a feature of allylic alcohols, prolonged exposure to high temperatures can still lead to degradation, making vacuum distillation the preferred method of purification.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H18O-
Molecular Weight 142.24 g/mol [5]
Structure

PubChem
Estimated Boiling Point The exact boiling point at atmospheric pressure is not readily available. However, based on similar structures, it is expected to be high, necessitating vacuum distillation. The boiling point under vacuum will depend on the specific pressure achieved.-

Recommended Vacuum Distillation Protocol

This protocol provides a step-by-step methodology for the vacuum distillation of this compound.

Pre-Distillation Setup and Checks:

  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. A thin, even layer of vacuum grease should be applied to all ground-glass joints to ensure an airtight seal.[6]

  • Stirring: Place a magnetic stir bar in the distilling flask for smooth boiling. Boiling chips are not effective under vacuum as the trapped air is quickly removed.[7]

  • Leak Check: Before introducing the sample, assemble the clean, dry apparatus and pull a vacuum. The system should be able to achieve and hold the desired pressure. If not, check all connections for leaks.[8]

Distillation Procedure:

  • Charging the Flask: Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Initiate Vacuum: Gradually apply the vacuum to the system. This will remove any low-boiling solvents or impurities.[1]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any initial low-boiling fractions separately. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Monitoring: Maintain a slow and steady distillation rate for optimal separation.[1] If the distillation is too slow, the column can be insulated with glass wool or aluminum foil to prevent heat loss.[6]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly and carefully reintroducing air.

Visualizing the Process

VacuumDistillationSetup cluster_distillation Distillation Assembly cluster_vacuum Vacuum System DistillingFlask Distilling Flask with Crude Product & Stir Bar DistillationHead Distillation Head with Thermometer DistillingFlask->DistillationHead Vapor HeatingMantle Heating Mantle Condenser Condenser DistillationHead->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask Purified Liquid ColdTrap Cold Trap (Dry Ice/Acetone) ReceivingFlask->ColdTrap To Vacuum Manometer Manometer (Pressure Gauge) ColdTrap->Manometer VacuumPump Vacuum Pump Manometer->VacuumPump

Caption: A standard laboratory setup for vacuum distillation.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.

Q1: My system is not reaching the desired vacuum level. What should I do?

A1: This is one of the most common problems and is almost always due to a leak.[8]

  • Check all connections: Ensure all ground-glass joints are properly seated and clamped.

  • Grease application: Verify that a thin, even layer of vacuum grease has been applied to all joints. Re-grease if necessary.[6]

  • Tubing: Inspect all vacuum tubing for cracks or loose connections.

  • Systematic Check: Isolate different parts of the system to identify the location of the leak.

Q2: The liquid in the distillation flask is bumping violently.

A2: Bumping occurs due to the superheating of the liquid followed by rapid, explosive boiling.

  • Stirring: Ensure the magnetic stirrer is on and functioning at a speed sufficient to create a vortex. Vigorous stirring is crucial for smooth boiling under vacuum.

  • Capillary Inlet: If stirring is insufficient, a fine capillary tube can be inserted through a thermometer adapter to introduce a slow stream of air or nitrogen, which acts as nucleation points for boiling.[9]

Q3: The temperature is fluctuating, and I'm not getting a steady distillation.

A3: Temperature and pressure fluctuations can significantly impact distillation efficiency and product purity.[10]

  • Stable Vacuum: Ensure your vacuum pump is providing a consistent pressure. Fluctuations from the pump can cause this issue.[10]

  • Heating: Use a heating mantle with a controller for precise temperature regulation. Avoid overheating.

  • Insulation: Insulate the distillation head and column with glass wool or aluminum foil to prevent heat loss and ensure the vapor reaches the condenser.[6]

Q4: I'm heating the flask, but no distillate is collecting.

A4: This can be due to several factors.

  • Insufficient Vacuum: If the pressure is too high, the boiling point of the compound may not have been reached at the current temperature. Verify your vacuum level with a manometer.

  • Inadequate Heating: The temperature of the heating mantle may not be high enough to cause boiling, even under vacuum.

  • Poor Insulation: The vapor may be condensing in the column and returning to the flask before it can reach the condenser. Insulate the column as described above.[6]

TroubleshootingWorkflow Start Distillation Problem Problem_Vacuum Can't Reach Target Vacuum Start->Problem_Vacuum Problem_Bumping Violent Bumping Start->Problem_Bumping Problem_NoDistillate No Distillate Collecting Start->Problem_NoDistillate Problem_Fluctuation Unstable Temp/ Distillation Rate Start->Problem_Fluctuation Action_CheckLeaks Check Joints, Tubing, & Grease for Leaks Problem_Vacuum->Action_CheckLeaks Action_Stirring Ensure Vigorous Magnetic Stirring Problem_Bumping->Action_Stirring Action_CheckPressure Verify Vacuum with Manometer Problem_NoDistillate->Action_CheckPressure Action_CheckPump Check Vacuum Pump for Stable Operation Problem_Fluctuation->Action_CheckPump Solution Successful Distillation Action_CheckLeaks->Solution Action_Stirring->Solution Action_CheckHeat Increase Heating Mantle Temperature Action_CheckPressure->Action_CheckHeat Action_Insulate Insulate Column & Distillation Head Action_Insulate->Solution Action_Insulate->Solution Action_CheckHeat->Action_Insulate Action_CheckPump->Action_Insulate

Caption: A troubleshooting workflow for common vacuum distillation issues.

Frequently Asked Questions (FAQs)

What is the ideal pressure for distilling this compound?

The optimal pressure is one that allows the compound to boil at a temperature well below its decomposition point, typically between 45°C and 180°C.[1] For many organic compounds of similar molecular weight, a pressure of 0.1 to 10 mmHg is often suitable.

Why is a cold trap necessary?

A cold trap, typically cooled with dry ice and acetone or liquid nitrogen, is essential to protect the vacuum pump. It condenses any volatile substances that pass through the condenser, preventing them from contaminating the pump oil and reducing the pump's efficiency.[6]

Can I use a water aspirator instead of a vacuum pump?

A water aspirator can be used, but it will only reduce the pressure to the vapor pressure of water at the current temperature (typically 15-25 mmHg). For compounds that require a lower boiling temperature, a mechanical vacuum pump is necessary to achieve a deeper vacuum.[1]

How do I know when the distillation is complete?

The distillation is generally considered complete when the temperature at the distillation head begins to drop, or when only a small amount of residue remains in the distilling flask.

References

  • Beaker & Wrench. (n.d.). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved February 5, 2026, from [Link]

  • Reddit. (2022, March 18). Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c. r/chemistry. Retrieved February 5, 2026, from [Link]

  • AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved February 5, 2026, from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved February 5, 2026, from [Link]

  • ChemBK. (n.d.). 2,6-dimethylhept-5-en-1-al. Retrieved February 5, 2026, from [Link]

  • Slideshare. (n.d.). DISTILLATION UNDER REDUCED PRESSURE.pptx. Retrieved February 5, 2026, from [Link]

  • Matković, V. L., Manojlović, V. D., Sokić, M. D., Marković, B. R., Gulišija, Z. P., & Kamberović, Ž. J. (2014). Optimal conditions of vacuum distillation process for obtaining the high grade pure magnesium. Tehnika, 65(1), 57-62.
  • Andrikides, A. L. (1962). U.S. Patent No. 3,028,435. U.S.
  • SLT. (2025, August 6). Why Allylic Alcohol Is Stable. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis of 2-(2,6-dimethylhept-5-en-1-yl)-1H-benzo[d] imidazole. Retrieved February 5, 2026, from [Link]

  • The Equity Engineering Group, Inc. (2024, February 27). Case Studies of Failures in Crude / Vacuum Units. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). U.S. Patent No. 2,068,415.
  • ResearchGate. (2025, December 24). Optimal conditions of vacuum distillation process for obtaining the high grade pure magnesium. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). allyl alcohol. Retrieved February 5, 2026, from [Link]

  • Unacademy. (n.d.). Distillation Under Reduced Pressure. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Distillation Troubleshooting. Retrieved February 5, 2026, from [Link]

  • European Patent Office. (n.d.). EP 2522650 B1. Retrieved February 5, 2026, from [Link]

  • PMC. (2024, November 30). Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Allyl alcohol. Retrieved February 5, 2026, from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved February 5, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2,6-Dimethylhept-5-enal. Retrieved February 5, 2026, from [Link]

  • iPrep. (2024, August 5). Distillation Under Reduced Pressure | Organic Chemistry | Chemistry | Class 11th. Retrieved February 5, 2026, from [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Allyl Alcohol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 5,6-Dimethylhept-1-en-3-ol. Retrieved February 5, 2026, from [Link]

Sources

Preventing oxidation of 5,6-dimethylhept-5-en-1-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6-dimethylhept-5-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this unsaturated alcohol. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to degradation?

A1: this compound is an organic compound containing both a primary alcohol functional group and a carbon-carbon double bond. Its structure, specifically the presence of the double bond adjacent to a carbon-hydrogen bond (an allylic position), makes it susceptible to oxidation. This process, known as autoxidation, can be initiated by factors like light, heat, and the presence of metal ions, leading to the formation of undesirable byproducts.[1][2]

Q2: What are the primary degradation products I should be aware of?

A2: The oxidation of this compound can lead to several byproducts. The most common are the corresponding α,β-unsaturated aldehyde or ketone, formed through the oxidation of the primary alcohol.[3][4][5] Further oxidation can lead to the formation of carboxylic acids. Epoxides may also form through the oxidation of the double bond.

Q3: How can I visually detect if my sample of this compound has degraded?

A3: While visual inspection is not a definitive method, some signs of degradation may include a change in color (e.g., developing a yellowish tint), an increase in viscosity, or the formation of a precipitate. However, significant degradation can occur without any obvious visual changes. Therefore, analytical confirmation is crucial.

Q4: What is the recommended way to store this compound for long-term stability?

A4: For optimal long-term stability, this compound should be stored at low temperatures, typically between 2-8°C, in a tightly sealed, amber glass container to protect it from light.[6][7] The headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen. The addition of an antioxidant is also highly recommended.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during the storage and use of this compound.

Problem 1: My analytical results (GC-MS, NMR) show unexpected peaks, suggesting my compound has degraded. What happened and how can I fix it?

Answer: The appearance of new peaks in your analytical data is a strong indicator of oxidation. The allylic protons in this compound are particularly susceptible to abstraction, initiating a free-radical chain reaction with atmospheric oxygen.[2]

Underlying Cause: Autoxidation Pathway

Autoxidation is a free-radical process that proceeds in three stages: initiation, propagation, and termination.[2] For this compound, the process is as follows:

  • Initiation: An initiator (e.g., light, heat, or a metal catalyst) abstracts a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical.

  • Propagation: This radical reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another molecule of the alcohol, forming a hydroperoxide and a new allylic radical, thus propagating the chain reaction.

  • Termination: The reaction terminates when two radicals combine to form a non-radical species.

The resulting hydroperoxides are unstable and can decompose to form various oxidation products, including aldehydes, ketones, and epoxides.

Visualizing the Oxidation Pathway:

OxidationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products Alcohol This compound Allylic_Radical Allylic Radical Alcohol->Allylic_Radical Hydroperoxide Hydroperoxide Alcohol->Hydroperoxide Initiator Light, Heat, Metal Ions Initiator->Alcohol H abstraction Oxygen O2 Allylic_Radical->Oxygen Reaction Peroxyl_Radical Peroxyl Radical Oxygen->Peroxyl_Radical Peroxyl_Radical->Alcohol H abstraction Hydroperoxide->Allylic_Radical New Radical Aldehyde α,β-Unsaturated Aldehyde Hydroperoxide->Aldehyde Ketone Ketone Hydroperoxide->Ketone Epoxide Epoxide Hydroperoxide->Epoxide BHT_Mechanism Peroxyl_Radical Peroxyl Radical (ROO•) BHT BHT Peroxyl_Radical->BHT H abstraction Hydroperoxide Hydroperoxide (ROOH) BHT->Hydroperoxide BHT_Radical Stable BHT Radical BHT->BHT_Radical

Sources

Technical Support Center: Solubility of 5,6-dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Solubility Profile

5,6-dimethylhept-5-en-1-ol is an amphiphilic organic molecule characterized by a polar hydroxyl (-OH) head group and a significant nonpolar C9 hydrocarbon tail. This dual nature dictates its solubility, making it a classic case for applying the "like dissolves like" principle.[1][2][3] While comprehensive, peer-reviewed solubility data for this specific compound is not extensively published, its structural characteristics allow for reliable solubility predictions and a systematic approach to solvent selection.

The primary alcohol group can engage in hydrogen bonding, suggesting miscibility with other alcohols and some solubility in polar solvents.[4] However, the large, nonpolar alkyl chain dominates the molecule's character, leading to good solubility in nonpolar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents like water is expected to be limited.[4][5] For a structural isomer, 2,6-dimethyl-5-hepten-1-ol, the estimated water solubility is low, around 640.7 mg/L at 25°C, reinforcing this expectation.[6]

This guide provides researchers, scientists, and drug development professionals with a practical framework for determining and troubleshooting the solubility of this compound in common organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during solubility experiments.

Q1: I'm trying to dissolve this compound in water, but it's forming a separate layer. Why?

A1: This indicates immiscibility. This compound has a long, C9 nonpolar hydrocarbon chain and only one polar hydroxyl group. The hydrophobic (water-fearing) nature of the carbon chain is the dominant characteristic, preventing it from dissolving in a highly polar solvent like water.[4][5] The energy gained by water molecules hydrogen-bonding with each other is greater than the energy that would be gained by interacting with the compound's nonpolar tail.

Q2: Which organic solvent should I start with for initial solubility screening?

A2: A good starting point would be a solvent of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate. Ethanol is often a good choice as it is a polar, protic solvent that can hydrogen bond with the alcohol group, while also having a nonpolar ethyl group to interact with the solute's hydrocarbon tail.[7] For applications requiring a nonpolar environment, solvents like heptane, hexane, or toluene are excellent choices due to the large nonpolar portion of the molecule.

Q3: My compound appears to dissolve in methanol initially, but a precipitate forms upon standing or cooling. What is happening?

A3: This suggests that you have reached the saturation limit of the solvent at a higher temperature. Solubility is temperature-dependent; for most solid or liquid solutes, solubility increases with temperature. When the solution cools, the solvent can no longer hold the same amount of solute, and the excess precipitates out. To confirm this, gently warm the solution. If the precipitate redissolves, you have a temperature-dependent solubility issue. For your application, you must work with concentrations below the saturation point at your intended working temperature.

Q4: I've mixed the compound with dichloromethane, but I see small, oily droplets that won't merge into a clear solution. Is this a solubility problem?

A4: This phenomenon, known as "oiling out," occurs when a substance has limited solubility and separates as a liquid phase rather than a solid precipitate. It indicates you are above the solubility limit. To resolve this, you can either add more solvent to decrease the concentration or gently warm the mixture, as solubility often increases with temperature. If neither works, a co-solvent system (e.g., adding a small amount of a more compatible solvent like methanol) may be necessary to create a homogeneous solution.

Q5: How can I quantitatively determine the solubility of this compound in a specific solvent?

A5: The most reliable method is the isothermal equilibrium method, often referred to as the "flask method" in regulatory guidelines like OECD 105.[8][9][10] This involves creating a saturated solution at a constant temperature, separating the excess undissolved solute, and then quantifying the concentration of the solute in the clear supernatant. A detailed protocol is provided in Section 4 of this guide.

Predictive Solubility Data Table

Since experimental data is sparse, this table provides a predictive summary based on physicochemical principles. Researchers should use this as a guideline and confirm values experimentally using the protocol in Section 4.

SolventSolvent ClassPredicted SolubilityRationale & Causality
Water Highly Polar, ProticVery Low / ImmiscibleThe large hydrophobic C9 chain dominates over the single polar -OH group, leading to unfavorable interactions.[4][5]
Methanol Polar, ProticGood to HighThe -OH group allows for hydrogen bonding, and the short alkyl chain is compatible with the solute's nonpolar part.
Ethanol Polar, ProticHigh / MiscibleExcellent balance of polarity, hydrogen bonding capability, and nonpolar character.[7]
Isopropanol Polar, ProticHigh / MiscibleSimilar to ethanol, provides a good balance of interactions.
Acetone Polar, AproticGoodThe ketone group is a hydrogen bond acceptor, but the overall polarity is moderate, allowing for good interaction.
Ethyl Acetate Moderately PolarGood to HighThe ester functionality provides some polarity, while the ethyl and acetyl groups interact well with the nonpolar tail.
Dichloromethane (DCM) Moderately PolarHighA common solvent for organic compounds of intermediate polarity.
Toluene Nonpolar, AromaticHigh / MiscibleThe nonpolar nature of toluene strongly favors interaction with the long hydrocarbon chain of the solute.
Hexane / Heptane Nonpolar, AliphaticHigh / Miscible"Like dissolves like" principle in its purest form; nonpolar solvent dissolves the nonpolar tail of the solute.[1][2]

Experimental Protocol: Determining Solubility via Isothermal Equilibrium

This protocol describes a standard method for accurately measuring the solubility of this compound in a given organic solvent.[11][12]

Objective: To determine the saturation concentration (solubility) of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvent of choice (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated rotary evaporator.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. "Excess" means adding enough compound so that a visible amount of undissolved material remains after equilibration.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This ensures the solution reaches saturation.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solute to settle. For very fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved material.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the undissolved material at the bottom.

  • Filtration: Immediately pass the aliquot through a syringe filter into a pre-weighed, clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Weigh the filtered aliquot. Carefully evaporate the solvent under reduced pressure using a rotary evaporator until a constant weight of the solute residue is achieved. The solubility is calculated as (mass of residue) / (mass or volume of solvent).

    • Chromatographic Method (preferred): Dilute the filtered aliquot with a known volume of fresh solvent. Analyze the concentration using a pre-calibrated GC-FID method. This is the most accurate approach.

  • Replicates: Perform the entire experiment in triplicate to ensure the results are reproducible and statistically valid.

Visual Workflows and Diagrams

Logical Flow for Solvent Selection

This diagram illustrates the decision-making process for selecting an appropriate solvent based on the physicochemical properties of this compound.

Caption: Decision workflow for selecting a suitable solvent.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps of the Isothermal Equilibrium method.

Experimental_Workflow Start 1. Add Excess Solute & Known Volume of Solvent Equilibrate 2. Equilibrate (24h at const. Temp) Start->Equilibrate Separate 3. Settle / Centrifuge to Separate Phases Equilibrate->Separate Filter 4. Filter Supernatant (0.22 µm Syringe Filter) Separate->Filter Quantify 5. Quantify Solute (GC-FID or Gravimetric) Filter->Quantify End Result: Solubility (mg/mL) Quantify->End

Caption: Step-by-step experimental workflow.

References

  • ChemBK. (n.d.). 2,6-dimethylhept-5-en-1-al. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-hepten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethylhept-5-en-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethylhept-1-en-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Like Dissolves Like. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Ben's Chem Videos. (2022). What Does "Like Dissolves Like" Mean?. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Solubility. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Avila, S., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Deadman, E., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Ben's Chem Videos. (2022). Why does like dissolve like?. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethylhept-5-ene-1,3-diyne. National Center for Biotechnology Information. Retrieved from [Link]

  • Tewari, Y. B., et al. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Reddit. (2018). Why are long chain alcohol soluble in water?. r/chemhelp. Retrieved from [Link]

  • JRC Technical Reports. (n.d.). Determining the water solubility of difficult-to-test substances. Retrieved from [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

  • Reddit. (n.d.). Could someone explain why the mantra "Like dissolves like" holds?. Retrieved from [Link]

  • Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]

Sources

Handling air-sensitive alkenols like 5,6-dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5,6-dimethylhept-5-en-1-ol & Analogous Electron-Rich Alkenes

Ticket ID: #REQ-8821-CHEM Status: Open Priority: Critical (Purity Preservation)[1]

Executive Summary: The Nature of the Beast

You are handling This compound .[1] Structurally, this molecule features a primary alcohol and, critically, a tetrasubstituted alkene (assuming standard IUPAC numbering where the alcohol is C1).[1]

  • The Risk: Tetrasubstituted alkenes are exceptionally electron-rich.[2] They do not merely "spoil"; they act as nucleophiles toward atmospheric oxygen (specifically singlet oxygen,

    
    ) and radical initiators.[1]
    
  • The Degradation Pathway: The primary failure mode is autoxidation .[2] This is not a simple acid-base reaction but a radical chain mechanism that attacks the allylic positions (C4 or C7), leading to hydroperoxides. These hydroperoxides subsequently degrade into enones, epoxides, or oligomers, ruining downstream catalysis or biological assays.

  • The Goal: Maintain <0.1% peroxide content and prevent aldehyde formation.

Storage & Stability (The "Before" Phase)

Q: How do I store this compound long-term? My last batch turned yellow.

A: Yellowing is the tell-tale sign of conjugated enone formation derived from oxidative degradation.[2]

The "Zero-Oxidation" Storage Protocol:

  • Vessel: Amber glass vials with Teflon-lined caps. Clear glass allows UV light to initiate radical formation.[2]

  • Headspace: Argon is mandatory.[2] Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for liquids.

  • Temperature: Store at -20°C . Reaction rates for autoxidation halve roughly every 10°C drop.[2]

  • Stabilization (Optional but Recommended): If your downstream application permits, add 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.05–0.1% w/w.[1] BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction shown below.

Visualization: The Enemy (Autoxidation Mechanism)[1][2]

Autoxidation Start Pure Alkenol (R-H) Initiator Initiator (Light/Heat) creates Radical (R•) Start->Initiator H• abstraction Peroxy Peroxy Radical (ROO•) Initiator->Peroxy + O2 (Fast) Oxygen Atmospheric O2 Hydroperoxide Hydroperoxide (ROOH) + New Radical (R•) Peroxy->Hydroperoxide + R-H (Propagation) Hydroperoxide->Initiator Chain Branching Degradation Degradation Products: Epoxides, Aldehydes, Oligomers (Yellowing) Hydroperoxide->Degradation Decomposition

Figure 1: The radical chain mechanism responsible for sample degradation.[1] Note that the cycle is self-propagating once started.[2]

Operational Handling (The "During" Phase)

Q: Can I use a rotary evaporator? A: Only if strictly controlled.[2] Rotovaps are notorious oxygen-introduction devices.[1][2] If you must concentrate this alkenol:

  • Backfill the rotovap with Argon before rotation.[2]

  • Keep the bath temperature <30°C.[2]

  • Better Alternative: Use a high-vacuum manifold (Schlenk line) to remove solvents directly in the storage flask.[1][2]

Q: How do I degas solvents for this compound? Sparging isn't working well. A: For electron-rich alkenes, simple sparging (bubbling gas) is often insufficient because it leaves trace dissolved oxygen.[1] You must use the Freeze-Pump-Thaw (FPT) method.[2]

Protocol: Freeze-Pump-Thaw (FPT)[1]
StepActionTechnical Rationale
1. Freeze Submerge flask in Liquid N2 (-196°C) until solid.Halts vapor pressure; prevents solvent loss during vacuum step.[2]
2. Evacuate Open to high vacuum (0.1 mmHg) for 5–10 mins.Removes gas from the headspace.
3.[2] Thaw Close vacuum. Thaw in warm water bath.Dissolved gases are released from the liquid matrix into the headspace.
4.[2] Repeat Cycle steps 1–3 at least three times .Henry's Law dictates that each cycle removes a fraction of gas; 3 cycles achieves ~99.9% removal.[2]
5. Backfill Fill with Argon.[2]Establishes inert atmosphere.[2][3][4]
Visualization: FPT Workflow

FPT_Cycle cluster_0 Cycle 1 cluster_1 Cycle 2 & 3 Step1 Freeze (LN2) Step2 Pump (Vacuum) Step1->Step2 Solvent Solidified Step3 Thaw (Warm Water) Step2->Step3 Headspace Evacuated Repeat Repeat Process Step3->Repeat Gas Bubbles Release Repeat->Step1 If Bubbles Persist Done Ready for Transfer Repeat->Done No Bubbles

Figure 2: The Freeze-Pump-Thaw cycle ensures removal of dissolved oxygen that sparging often misses.[1]

Troubleshooting & FAQs

Q: My NMR shows a small doublet around 9.8 ppm. Is this an impurity? A: Yes. This is diagnostic of the aldehyde .[2]

  • Cause: Oxidation of the primary alcohol (C1).[1][2]

  • Remedy: If the impurity is <5%, filter through a small pad of silica gel under Argon.[2] If >5%, you may need to reduce it back to the alcohol using NaBH4 in methanol (0°C), followed by careful workup.[1][2]

Q: I suspect peroxides are present. How do I check and clean? A: Safety Warning: Do not distill if peroxides are suspected.[2]

  • Test: Use commercially available peroxide test strips (e.g., Quantofix).[1][2]

  • Clean: Wash the organic phase with 10% aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite.[2] These reducing agents convert hydroperoxides into harmless alcohols.[2]
    

Q: The compound solidified in the freezer. Is it ruined? A: Likely not. This compound has a moderate molecular weight.[1] It may simply have crystallized or become a glass.[2]

  • Action: Allow it to warm to room temperature under Argon before opening. Do not heat it to melt it, as heat accelerates autoxidation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for purification protocols). [1]

  • MIT OpenCourseWare. (n.d.). 5.301 Chemistry Laboratory Techniques: Handling Air-Sensitive Reagents.

  • Ingold, K. U. (1969).[1][2] Peroxy radicals.[2] Accounts of Chemical Research, 2(1), 1–9.[1] (Foundational mechanism of autoxidation).[1][2][5] [1]

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

Sources

Technical Support Center: Purification of 5,6-dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 5,6-dimethylhept-5-en-1-ol, focusing on the critical step of isomer removal. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to empower you in your experimental work.

Understanding the Challenge: Isomers in Your Crude Product

The synthesis of this compound, often achieved through methods like the dehydration of a corresponding diol or other elimination reactions, can frequently lead to the formation of a mixture of isomers.[1][2] These unwanted isomers can complicate downstream applications and must be removed to ensure the purity of your final compound. The primary isomers of concern are typically regioisomers (variations in the position of the double bond) and stereoisomers (different spatial arrangements of atoms).[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely isomeric impurities in my crude this compound, and how can I identify them?

A1: The primary isomeric impurities you are likely to encounter are other regioisomers of dimethylheptenol. The exact nature of these will depend on your synthetic route. For instance, an acid-catalyzed dehydration of a diol could lead to a shift in the double bond position.

Initial Isomer Identification Workflow:

crude Crude this compound gcms GC-MS Analysis crude->gcms nmr NMR Spectroscopy (¹H and ¹³C) crude->nmr hplc HPLC Screening crude->hplc isomers Tentative Isomer Identification gcms->isomers nmr->isomers hplc->isomers confirmation Confirmation of Isomer Structures isomers->confirmation pure_std Pure Standard (if available) pure_std->confirmation

Caption: Initial workflow for isomer identification.

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for initial identification.

  • GC-MS: This will help you determine the number of isomers present and their relative ratios based on retention times and mass spectra.

  • ¹H and ¹³C NMR: Detailed analysis of the NMR spectra can help elucidate the exact structures of the isomers by examining the chemical shifts and coupling constants of the olefinic and methyl protons.

Q2: My initial attempts at purification by standard silica gel chromatography are failing to separate the isomers. What is the underlying issue?

A2: Standard silica gel chromatography separates compounds primarily based on polarity. Isomers of this compound often have very similar polarities due to their identical functional groups and similar carbon skeletons. Consequently, they will exhibit very similar retention times on a normal-phase silica column, leading to poor or no separation.

Q3: What chromatographic techniques are more suitable for separating alkene isomers?

A3: For challenging isomer separations, more specialized chromatographic techniques are necessary. The choice of technique will depend on the specific isomers present and the scale of your purification.

TechniquePrinciple of SeparationBest Suited ForKey Considerations
Silver Nitrate Impregnated Silica Gel Chromatography (Ag-SiO₂) Differential π-complexation between the silver ions and the double bonds of the alkene isomers.[4]Regioisomers and E/Z (cis/trans) isomers.[4]Requires preparation of the stationary phase. Can be sensitive to light and air.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Partitioning based on hydrophobicity.Isomers with slight differences in their overall shape and hydrophobicity.Highly efficient for analytical and small-scale preparative separations.[5]
Supercritical Fluid Chromatography (SFC) Combines properties of gas and liquid chromatography for high efficiency and selectivity.[6]Chiral and achiral isomer separations.[6]Offers fast separations and is considered a "green" technology due to the use of CO₂ as the mobile phase.[7]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and interaction with the stationary phase.Volatile isomers. High-resolution capillary columns can provide excellent separation.[8]Limited to thermally stable compounds.
Q4: Can you provide a step-by-step protocol for preparing and using a silver nitrate-impregnated silica gel column?

A4: Silver nitrate chromatography is a powerful technique for separating alkene isomers. The silver ions reversibly form weak π-complexes with the double bonds, and the strength of this interaction can differ enough between isomers to allow for separation.

Protocol for Silver Nitrate Impregnated Silica Gel Preparation and Column Packing:

  • Preparation of the Stationary Phase:

    • In a fume hood, dissolve silver nitrate (AgNO₃) in a minimal amount of deionized water or a polar solvent like acetonitrile. A common loading is 10-20% by weight of the silica gel.

    • Add silica gel to the AgNO₃ solution to form a slurry.

    • Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator. The resulting free-flowing powder is your Ag-SiO₂. Protect it from light.

  • Column Packing (Slurry Method):

    • Choose a suitable non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/diethyl ether).

    • Create a slurry of the Ag-SiO₂ in your starting mobile phase.

    • Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running several column volumes of the mobile phase through it until the baseline is stable.

  • Sample Loading and Elution:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin elution with your chosen solvent system, starting with a low polarity and gradually increasing it (gradient elution) if necessary.

    • Collect fractions and analyze them by TLC or GC to determine the purity.

Workflow for Ag-SiO₂ Chromatography:

prep_ag_sio2 Prepare Ag-SiO₂ pack_column Pack Chromatography Column prep_ag_sio2->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Non-polar Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/GC) collect_fractions->analyze combine_pure Combine Pure Fractions analyze->combine_pure

Sources

Technical Support Center: Storage and Handling of 5,6-dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5,6-dimethylhept-5-en-1-ol (also known as Melonol). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through proper storage and handling of this compound. The inherent chemical structure of this compound, containing both a primary alcohol and an olefinic (carbon-carbon double bond) functional group, presents specific stability challenges that must be addressed to ensure experimental reproducibility and accuracy.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A: For long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2°C to 8°C).[2][3] The container size should be appropriate for the volume of the standard to minimize headspace, which can reduce degradation from atmospheric oxygen.[4]

Q2: Is this compound stable at room temperature?

A: No, long-term storage at room temperature is not recommended. While the compound may be stable for short periods (e.g., during experimental use), prolonged exposure to ambient temperature, light, and atmospheric oxygen can lead to degradation. A related compound, 2,6-dimethylhept-5-en-1-al, is noted to be "not very stable" and "air sensitive," suggesting that the shared olefinic structure is a point of vulnerability.[2][5]

Q3: What are the visible signs of degradation?

A: The primary visual indicator of degradation is a change in appearance. A pure sample of this compound is typically a colorless to light yellow liquid.[1] The development of a more intense yellow or brownish color, or the formation of precipitates, suggests the occurrence of oxidation or polymerization reactions.

Q4: What are the primary chemical degradation pathways for this molecule?

A: The two main sites of reactivity are the primary alcohol and the carbon-carbon double bond.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde (5,6-dimethylhept-5-en-1-al) and subsequently to the carboxylic acid. This process can be accelerated by exposure to air (oxygen), elevated temperatures, and trace metal contaminants.

  • Reactions at the Double Bond: The alkene functional group is susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the bond, resulting in smaller, volatile byproducts. These reactions are often initiated by light (photo-oxidation) or radical species.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Issue 1: My sample of this compound has turned noticeably yellow after being stored in the lab for a few weeks.

  • Probable Cause: This color change is a strong indicator of oxidative degradation. The formation of conjugated systems or polymeric materials resulting from oxidation can lead to the absorption of visible light, appearing yellow.

  • Recommended Action:

    • Do not use the sample for quantitative experiments where purity is critical.

    • If you must proceed, first re-purify the sample using an appropriate method like flash chromatography.

    • For future prevention, strictly adhere to the recommended storage conditions (refrigerated, under inert gas, in an amber vial).[3]

Issue 2: I am observing unexpected peaks in my GC-MS or HPLC analysis of a stored sample.

  • Probable Cause: These peaks likely represent degradation products. Based on the structure, potential impurities could include the corresponding aldehyde (from alcohol oxidation) or various oxidation products of the double bond.

  • Recommended Action:

    • Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurity peaks. An increase of 14 Da could suggest oxidation of the alcohol to a carboxylic acid (after initial oxidation to an aldehyde), while an increase of 16 Da could indicate epoxidation.

    • Perform a Forced Degradation Study: To confirm your hypothesis, you can perform a controlled degradation study (see Protocol 3 below). This will help you create a profile of potential degradation products to compare against your sample.[6]

    • Quantify Purity: Use the Purity Assessment Protocol (Protocol 2) to determine the current purity of your sample before use.

Issue 3: My dose-response curves or other bioassay results are inconsistent between experiments.

  • Probable Cause: If you have ruled out other experimental errors, the variable purity of your this compound stock could be the culprit. Using a degraded sample means the actual concentration of the active compound is lower than calculated, leading to unreliable results.

  • Recommended Action:

    • Implement a Strict Quality Control (QC) Schedule: Regularly check the purity of your stock solution, especially if it is stored at room temperature or opened frequently. A quick check via GC or HPLC before a critical experiment is advisable.

    • Use Fresh Aliquots: Instead of using a large stock bottle repeatedly, create smaller, single-use aliquots from a fresh, validated batch. Store these aliquots under the ideal conditions described above. This minimizes the exposure of the bulk material to air and potential contaminants.

Troubleshooting Workflow Diagram

start Inconsistent Experimental Results or Visual Change check_purity Assess Compound Integrity start->check_purity visual Visual Inspection (Protocol 1) check_purity->visual color_change Color Change? visual->color_change analytical Analytical Purity Check (GC/HPLC, Protocol 2) new_peaks New Peaks Observed? analytical->new_peaks color_change->analytical No degraded Degradation Confirmed. Discard or Re-purify. color_change->degraded Yes new_peaks->degraded Yes stable Sample is Pure. Proceed with Experiment. new_peaks->stable No force_degrade Optional: Forced Degradation (Protocol 3) to ID Peaks degraded->force_degrade investigate Investigate Other Experimental Variables stable->investigate

Caption: Troubleshooting decision tree for assessing the stability of this compound.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Visual Inspection
  • Reference: Obtain a vial of a new, unopened batch of this compound or a recently purified sample to serve as a control.

  • Comparison: In a well-lit area against a white background, compare the color and clarity of your test sample to the reference sample.

  • Documentation: Record any differences in color (e.g., colorless, pale yellow, yellow), clarity (e.g., clear, hazy), or the presence of any solid particles.

Protocol 2: Purity Assessment via Gas Chromatography (GC)

Causality: GC is an excellent method for this compound due to its volatility. It separates compounds based on their boiling points and interaction with the column's stationary phase, allowing for the clear detection of degradation products which will likely have different retention times.

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a high-purity solvent like ethanol or hexane. Prepare a similar solution of a trusted reference standard.

  • GC Conditions (Example):

    • Column: A non-polar column, such as one with a SE-30 stationary phase, is suitable.[7]

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject both the reference standard and your test sample. Compare the chromatograms. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Forced Degradation Study

Causality: This study intentionally exposes the compound to harsh conditions to accelerate the formation of potential degradation products.[6] This provides a "fingerprint" of what to look for in aged samples stored under normal conditions.

  • Prepare Samples: Aliquot your compound into several separate amber vials.

  • Stress Conditions:

    • Oxidative: Add a small amount of 3% hydrogen peroxide solution to one sample.

    • Acidic: Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to another sample.

    • Basic: Add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) to a third sample.

    • Thermal: Place one vial in an oven at an elevated temperature (e.g., 60°C).

  • Incubation: Let the samples react for a defined period (e.g., 24-48 hours).

  • Analysis: Analyze the stressed samples using GC-MS or LC-MS to identify the mass and structure of the resulting degradation products.[8]

Part 4: Data Summary and Visualization
Table 1: Storage Condition Guidelines and Expected Outcomes
Storage ConditionTemperatureAtmosphereContainerExpected Stability
Recommended (Long-Term) 2°C – 8°CInert Gas (Ar, N₂)Tightly sealed, amber glassHigh (>1 year)
Acceptable (Short-Term) < 25°CAirTightly sealed, amber glassWeeks to months
Not Recommended Room Temperature (~25°C)AirLoosely capped or clear vialLow (days to weeks)
Potential Degradation Pathways Diagram

cluster_oxidation Degradation Pathways parent This compound aldehyde 5,6-Dimethylhept-5-en-1-al parent->aldehyde  Oxidation (O2) at Alcohol epoxide Epoxide Derivative parent->epoxide  Oxidation (O2, Light) at C=C Double Bond acid 5,6-Dimethylhept-5-en-1-oic acid aldehyde->acid  Further  Oxidation

Caption: Potential degradation pathways for this compound via oxidation.

References
  • ChemBK. (n.d.). 2,6-dimethylhept-5-en-1-al.
  • ChemBK. (n.d.). (2S)-2,6-dimethylhept-5-enal.
  • National Institute of Standards and Technology. (n.d.). 5-Hepten-1-ol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethylhept-5-en-3-yn-2-ol. In PubChem Compound Database. Retrieved from [Link]

  • Nedstar. (2025). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-hepten-1-ol. In PubChem Compound Database. Retrieved from [Link]

  • Mandal, S., et al. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113325. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Schultz, T. W., et al. (n.d.). Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols. Lancashire Online Knowledge.
  • Agilent Technologies. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol. Retrieved from [Link]

  • Tumpa, A., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(13), 5158. [Link]

  • Al-Dulaymi, M., et al. (n.d.). Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315. SCIEX. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 5,6-dimethylhept-5-en-1-ol, a structurally significant acyclic terpenoid alcohol. By comparing its predicted spectral features with the experimentally determined spectra of two closely related isomers, geraniol and citronellol, we aim to provide a clear framework for understanding the subtle yet definitive impact of molecular structure on NMR spectral output. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Structural Context: Predicting the ¹H NMR Spectrum of this compound

A thorough understanding of the ¹H NMR spectrum of this compound begins with a predictive analysis based on fundamental NMR principles, including chemical shift and spin-spin coupling. The structure, with its primary alcohol, trisubstituted double bond, and aliphatic chain, presents a variety of distinct proton environments.

Predicted ¹H NMR Spectral Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ha (-CH₃)~1.60Singlet3HVinylic methyl group on a trisubstituted alkene.
Hb (-CH₃)~1.68Singlet3HVinylic methyl group on a trisubstituted alkene, potentially slightly deshielded compared to Ha due to its proximity to the rest of the aliphatic chain.
Hc (-CH₂)~1.45-1.55Multiplet2HMethylene group adjacent to another methylene group.
Hd (-CH₂)~1.55-1.65Multiplet2HMethylene group adjacent to both a methylene (Hc ) and an allylic methylene (He ).
He (-CH₂)~2.00-2.10Triplet2HAllylic methylene group, deshielded by the adjacent double bond.[1]
Hf (-CH₂)~3.65Triplet2HMethylene group attached to the hydroxyl group, significantly deshielded by the electronegative oxygen.[2][3]
Hg (-OH)Variable (e.g., ~1.5-4.0)Broad Singlet1HHydroxyl proton, chemical shift is concentration and solvent dependent; typically appears as a broad singlet due to chemical exchange.[3][4]

Comparative Spectral Analysis: The Influence of Isomerism

To ground our predictive analysis in experimental reality, we will compare the expected spectrum of this compound with the known ¹H NMR spectra of two of its isomers: geraniol and citronellol. These molecules, common in natural products and fragrance chemistry, offer insightful contrasts in their spectral features due to the different placement of their double bonds and hydroxyl groups.

Geraniol: A Conjugated System's Signature

Geraniol possesses a double bond at the C2-C3 position, making it an allylic alcohol where the hydroxyl group is directly attached to a carbon adjacent to the double bond. This proximity has a pronounced effect on the spectrum.

Citronellol: A Saturated Linker

In citronellol, the double bond is located further down the carbon chain at the C6-C7 position. This separation between the hydroxyl group and the alkene significantly alters the chemical shifts of the protons near the alcohol functionality.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton EnvironmentThis compound (Predicted)Geraniol (Experimental)[5][6][7][8]Citronellol (Experimental)[9][10]Key Structural Difference & Rationale
Vinylic Protons None~5.4 (t, 1H), ~5.1 (t, 1H)~5.1 (t, 1H)The target compound has no protons directly on the double bond. Geraniol has two vinylic protons, and citronellol has one, leading to signals in the characteristic downfield region for sp²-hybridized carbons.[11][12]
Allylic -CH₂- ~2.00-2.10~2.0-2.1~1.9-2.0All three compounds have allylic methylene protons which appear in a similar region.
-CH₂-OH ~3.65~4.14 (d, 2H)~3.7 (t, 2H)In geraniol, the -CH₂OH is directly attached to the double bond, causing significant deshielding. In the target and citronellol, it is a primary alcohol on a saturated carbon, resulting in a more upfield chemical shift.
Vinylic -CH₃ ~1.60, ~1.68~1.68 (s, 3H), ~1.60 (s, 3H)~1.68 (s, 3H), ~1.60 (s, 3H)The chemical shifts of the methyl groups on the double bond are very similar across all three molecules.
Aliphatic -CH(CH₃)- N/AN/A~0.9 (d, 3H)Only citronellol has a methyl group on a saturated carbon, which appears at a characteristic upfield chemical shift.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized acquisition procedure. The following protocol outlines the best practices for the analysis of moderately polar small molecules like this compound.

I. Sample Preparation
  • Analyte Purity: Ensure the analyte is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for compounds of this polarity.[13]

  • Concentration: For a standard ¹H NMR experiment, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[14]

  • Homogenization: Gently vortex the sample to ensure complete dissolution. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, though for routine structural elucidation, the residual solvent peak is often used for referencing.

II. Data Acquisition
  • Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

  • Pulse Calibration: Determine the 90° pulse width for the proton channel to ensure optimal signal excitation.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[15]

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).[11]

    • Acquisition Time (AQ): A typical acquisition time is 2-4 seconds.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is generally adequate for qualitative ¹H NMR.

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the precise chemical shift of each peak.

Visualizing Molecular and Experimental Architectures

To further clarify the relationships between the molecular structure and the NMR data, as well as the experimental workflow, the following diagrams are provided.

Structure of this compound with Proton Labels C1 HO(g) - CH₂(f) C2 - CH₂(e) C1->C2 C3 - CH₂(d) C2->C3 C4 - CH₂(c) C3->C4 C5 - C C4->C5 C6 = C C5->C6 C8 - CH₃(a) C5->C8 C7 - CH₃(b) C6->C7

Caption: Molecular structure of this compound with key proton groups labeled.

¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform phase_baseline Phase and Baseline Correction ft->phase_baseline ref_integrate Reference and Integrate phase_baseline->ref_integrate

Caption: A streamlined workflow for acquiring and processing ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of this compound can be confidently predicted through an understanding of fundamental NMR principles. Comparative analysis with its isomers, geraniol and citronellol, underscores the sensitivity of ¹H NMR spectroscopy to subtle changes in molecular geometry and the electronic environment of protons. The distinct chemical shift of the protons on the carbon bearing the hydroxyl group serves as a key differentiator between these molecules. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural elucidation and characterization, which are critical steps in the process of drug discovery and development.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Truzzi, E., Marchetti, L., Benvenuti, S., & Bertelli, D. (2021). A Novel qNMR Application for the Quantification of Vegetable Oils Used as Adulterants in Essential Oils. Molecules, 26(18), 5635.
  • ResearchGate. (n.d.). 1 H-NMR data for geraniol esters (at 500 MHz in CDCl 3 , d in ppm, J in Hz). Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (NP0000775). Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • PubChem. (n.d.). Citronellol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2019). An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. Molecules, 24(15), 2830.
  • Abraham, R. J., & Mobli, M. (2007). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(10), 865-896.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Geraniol. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Basic NMR Theory; an Introduction. Retrieved from [Link]

  • PubChem. (n.d.). Geraniol. National Center for Biotechnology Information. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMR Testing Laboratory. (n.d.). Citronella Essential Oil - 1H and 13C NMR Analysis. Retrieved from [Link]

  • Tan, Y. Q., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-13.
  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 268.

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Decoding the Molecular Fingerprint: A Comparative Guide to the GC-MS Fragmentation of 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The utility of GC-MS lies in its ability to provide a unique "fingerprint" for a molecule in the form of a mass spectrum, which details the fragmentation pattern of the ionized compound. This guide provides an in-depth analysis of the predicted GC-MS fragmentation pattern of 5,6-dimethylhept-5-en-1-ol, a structurally interesting unsaturated alcohol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of mass spectrometry and comparative data from its isomer, 2,6-dimethyl-5-hepten-1-ol, and other related terpene alcohols to provide a robust and scientifically grounded prediction.

The Foundational Principles of Alcohol Fragmentation in Mass Spectrometry

Before delving into the specific fragmentation of this compound, it is crucial to understand the fundamental fragmentation pathways that alcohols typically undergo in a mass spectrometer. Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. For alcohols, two primary fragmentation mechanisms dominate:

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion.

  • Dehydration: This pathway involves the loss of a water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of M-18. This is a common fragmentation route for many alcohols.

The presence of unsaturation in a molecule, such as the double bond in this compound, introduces additional fragmentation possibilities, often leading to the formation of stable allylic carbocations.

Predicted Fragmentation Pattern of this compound

The structure of this compound, with its primary alcohol functionality and a trisubstituted double bond, suggests a rich and informative fragmentation pattern. The molecular weight of this compound is 142.24 g/mol .

Key Predicted Fragments:

m/z Value Proposed Fragment Identity Fragmentation Pathway Significance
124[M-H₂O]⁺DehydrationA prominent peak indicative of an alcohol.
111[M-CH₃-H₂O]⁺Loss of a methyl group followed by dehydrationSuggests the presence of methyl branching.
99[M-C₃H₇]⁺Alpha-cleavageCleavage of the propyl group attached to the carbinol carbon.
83[C₆H₁₁]⁺Cleavage at the allylic position with charge retention on the hydrocarbon fragment.Formation of a stable tertiary carbocation.
69[C₅H₉]⁺Further fragmentation of larger ions.Common fragment in terpene-like structures.
55[C₄H₇]⁺Further fragmentation.Common fragment in unsaturated hydrocarbons.
43[C₃H₇]⁺Isopropyl cationIndicates the presence of an isopropyl group.
31[CH₂OH]⁺Alpha-cleavageCharacteristic fragment for primary alcohols.

Visualizing the Fragmentation Pathways:

5_6_dimethylhept_5_en_1_ol_fragmentation M+ (m/z 142) M+ (m/z 142) m/z 124 [M-H₂O]⁺ M+ (m/z 142)->m/z 124 - H₂O m/z 99 [M-C₃H₇]⁺ M+ (m/z 142)->m/z 99 α-cleavage m/z 31 [CH₂OH]⁺ M+ (m/z 142)->m/z 31 α-cleavage m/z 83 [C₆H₁₁]⁺ M+ (m/z 142)->m/z 83 Allylic Cleavage GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution Autosampler Autosampler Injection Dilution->Autosampler GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Sorting by m/z) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Total Ion Chromatogram (TIC) Data_System->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Identification Identification Library_Search->Identification

A Comparative Guide to the Chromatographic Analysis of 5,6-dimethylhept-5-en-1-ol: HPLC-RID vs. GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of two primary chromatographic methods for the analysis of the unsaturated aliphatic alcohol, 5,6-dimethylhept-5-en-1-ol: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Gas Chromatography with a Flame Ionization Detector (GC-FID). As no standardized retention time for this compound is readily available in the literature, this document presents robust, self-validating experimental protocols to determine this critical parameter, alongside a comparative analysis to guide methodology selection.

Introduction to the Analytical Challenge

This compound is a volatile organic compound with a chemical structure that presents specific analytical considerations. Its aliphatic nature and the presence of a hydroxyl group make it amenable to both liquid and gas chromatography. However, the absence of a significant chromophore—a part of the molecule that absorbs ultraviolet (UV) light—renders standard HPLC-UV detection ineffective. This necessitates the use of alternative detection methods in HPLC or a different chromatographic approach altogether. This guide will explore the practical application, underlying principles, and comparative advantages of HPLC-RID and GC-FID for the comprehensive analysis of this compound.

Part 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

The Rationale for HPLC-RID

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, primarily for its versatility in separating compounds based on their hydrophobicity.[1] For an analyte like this compound, which is relatively non-polar, a C18 stationary phase provides a suitable hydrophobic environment for retention and separation from polar impurities.[2]

The critical choice of detector is dictated by the analyte's molecular structure. Since this compound lacks a UV-absorbing functional group, a universal detector is required. The Refractive Index Detector (RID) is an excellent candidate, as it measures the difference in the refractive index between the mobile phase and the eluting analyte.[3] This makes it suitable for detecting a wide range of compounds, including alcohols, sugars, and fatty acids.[4] However, it's important to note that RID is sensitive to temperature fluctuations and is not compatible with gradient elution.[3]

Experimental Protocol: HPLC-RID

This protocol is designed as a starting point for method development and validation.

1. Instrumentation:

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its balanced retention of non-polar compounds.[5] The larger the molecule, the larger the pores of the column should be; for a small molecule like this compound, a pore size of up to 120 Å is appropriate.[6]

  • Mobile Phase: A pre-mixed and degassed solution of Acetonitrile:Water (70:30 v/v). Acetonitrile is often chosen for its miscibility with water and low viscosity.[1] The optimal ratio should be determined experimentally to achieve a retention factor (k') between 2 and 10.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a stable column temperature is crucial for reproducible retention times and RID baseline stability.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID) maintained at a stable temperature, typically the same as the column oven.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations for linearity assessment.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

4. Data Analysis:

  • The retention time is determined as the time from injection to the apex of the peak corresponding to this compound.

  • Method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Workflow for HPLC-RID Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis p1 Prepare Mobile Phase (Acetonitrile:Water) p2 Prepare Standard Solution (1 mg/mL in Mobile Phase) p1->p2 p3 Filter Solutions (0.45 µm filter) p2->p3 h2 Autosampler (10 µL injection) p3->h2 Inject Sample h1 Isocratic Pump h1->h2 h3 Column Oven (30°C) C18 Column h2->h3 h4 Refractive Index Detector h3->h4 d1 Chromatogram Generation h4->d1 Signal Output d2 Determine Retention Time d1->d2

Caption: Workflow for determining the retention time of this compound using HPLC-RID.

Part 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

The Rationale for GC-FID

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound is a volatile alcohol, GC represents a powerful alternative to HPLC.[10] The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers high sensitivity, making it well-suited for this analysis.[11] In many cases, direct injection of the alcohol is possible without derivatization, simplifying sample preparation.[12]

Experimental Protocol: GC-FID

This protocol provides a robust starting point for the GC analysis of this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a flame ionization detector.

2. Chromatographic Conditions:

  • Column: A polar wax column (e.g., polyethylene glycol - PEG) of 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended for good peak shape of alcohols.[12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as methanol or ethanol.

  • Prepare working standards by diluting the stock solution.

  • Note: While direct analysis is likely feasible, derivatization with a silylating agent (e.g., BSTFA) can be employed to improve peak shape and reduce tailing if necessary.[13][14]

Workflow for GC-FID Analysis

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Acquisition & Analysis g1 Prepare Standard Solution (1 mg/mL in Methanol) gc1 Split/Splitless Injector (250°C) g1->gc1 Inject Sample gc2 GC Oven (Temperature Program) gc1->gc2 gc3 Capillary Column (e.g., Wax) gc2->gc3 gc4 Flame Ionization Detector (250°C) gc3->gc4 gd1 Chromatogram Generation gc4->gd1 Signal Output gd2 Determine Retention Time gd1->gd2

Caption: Workflow for determining the retention time of this compound using GC-FID.

Part 3: Head-to-Head Comparison: HPLC-RID vs. GC-FID

The choice between HPLC-RID and GC-FID depends on the specific analytical requirements, available instrumentation, and the context of the analysis (e.g., purity testing, formulation analysis, or metabolic studies).

FeatureHPLC-RIDGC-FID
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[2]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[9]
Instrumentation Complexity Moderately complex, requires handling of high-pressure liquid solvents.Generally simpler plumbing, but requires gas handling and temperature control.
Sample Volatility Not required; sample must be soluble in the mobile phase.[15]Required; analyte must be volatile and thermally stable.[9]
Detection Refractive Index Detector (RID) - Universal but sensitive to temperature and not compatible with gradients.[3]Flame Ionization Detector (FID) - Universal for organics, robust, and highly sensitive.[11]
Mobile/Carrier Phase Requires significant volumes of high-purity organic solvents and water.Uses inert gases (e.g., He, N2), which is often considered "greener".
Derivatization Not typically required for detection with RID.May be used to improve peak shape and volatility, but often not necessary for simple alcohols.[16]
Typical Analysis Time Can be longer due to lower flow rates and isocratic elution limitations.Often faster due to temperature programming and rapid elution.
Strengths - Good for non-volatile or thermally labile compounds.- Can be used for preparative scale separations.- High resolution and efficiency.- High sensitivity with FID.- Lower solvent consumption and waste.
Limitations - Lower sensitivity compared to GC-FID.- Baseline instability with temperature changes.- Incompatible with gradient elution, limiting flexibility.[3]- Limited to volatile and thermally stable compounds.- Potential for sample degradation at high temperatures.

From a practical standpoint, for a volatile compound like this compound, GC-FID often presents a more direct, sensitive, and efficient method for routine analysis . The high resolving power of capillary GC columns combined with the robust and sensitive FID makes it an excellent choice for purity assessment and quantification.

However, HPLC-RID remains a valuable alternative , particularly in laboratories where GC is not available or when analyzing complex matrices where non-volatile components might interfere with GC analysis. It is also the method of choice if the compound is suspected to be thermally unstable or if preparative isolation is the end goal.

Conclusion

Determining the retention time of this compound is a foundational step in developing a reliable analytical method. While a specific, universally accepted value is not documented, this guide provides two robust, scientifically-grounded protocols using HPLC-RID and GC-FID to establish this parameter.

For routine quality control and purity analysis of this volatile alcohol, GC-FID is generally the superior technique due to its speed, sensitivity, and high resolution. HPLC-RID serves as a viable, albeit less sensitive, alternative that is particularly useful for non-volatile matrices or when preparative separation is required. The ultimate choice of methodology should be guided by the specific analytical goals, sample matrix, and available instrumentation, with the protocols herein serving as a comprehensive starting point for robust method development and validation.

References

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Development and Validation of a Novel Reversed Phase High Performance Liquid Chromatography with Refractive Index Detector Method. MACHINERY. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. ResearchGate. [Link]

  • RP-HPLC of strongly non-polar compound?. ResearchGate. [Link]

  • Alcoholic Beverage Analysis by GC. Restek. [Link]

  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. [Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Molnar Institute. [Link]

  • Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. ResearchGate. [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Derivatizing Compounds: Available Compounds: Reference Materials. Schimmelmann Research. [Link]

  • Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC Refractive Index Detectors. Biocompare. [Link]

  • What is a good HPLC column choice for analysis of alcohols?. Waters. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. [Link]

  • Gas Chromatography of an Alcohol Mixture. Unknown Source. [Link]

  • Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Omega. [Link]

  • A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material. PubMed. [Link]

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Navigating the Physicochemical Landscape of Unsaturated Heptenols: A Comparative Guide to Refractive Index and Density

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Specificity in Physicochemical Data

In the realm of drug discovery and development, precise physicochemical characterization of novel chemical entities is paramount. Properties such as refractive index and density are fundamental parameters that influence a substance's purity, concentration, and formulation characteristics. This guide focuses on 5,6-dimethylhept-5-en-1-ol, an unsaturated aliphatic alcohol with potential applications in organic synthesis and materials science.

However, valuable insights can be gleaned from its close structural isomer, 2,6-dimethyl-5-hepten-1-ol. Due to the similar molecular weight and the presence of a double bond and a primary alcohol functional group, the physicochemical properties of 2,6-dimethyl-5-hepten-1-ol can serve as a scientifically grounded proxy for estimating the properties of this compound. This guide will therefore present the available data for 2,6-dimethyl-5-hepten-1-ol and compare it with other structurally related terpene alcohols to provide a comprehensive analytical framework for researchers.

Comparative Analysis of Refractive Index and Density

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[1] It is a fundamental property used to identify and quantify substances. Density, the mass per unit volume, is another critical physical property that provides insights into a substance's composition and purity.

For context, we will compare the available data for 2,6-dimethyl-5-hepten-1-ol with other well-characterized C9 and C10 unsaturated alcohols commonly encountered in chemical research.

Table 1: Comparison of Refractive Index and Density of 2,6-dimethyl-5-hepten-1-ol and Related Unsaturated Alcohols

CompoundCAS NumberMolecular FormulaRefractive Index (n²⁰/D)Density (g/mL at 20°C)
2,6-dimethyl-5-hepten-1-ol4234-93-9C₉H₁₈O1.428-1.459[2][3]0.794-0.904[2][3]
Linalool78-70-6C₁₀H₁₈O1.461 - 1.465~0.862
Geraniol106-24-1C₁₀H₁₈O1.474 - 1.478[4]0.878–0.885[4]
Citronellol106-22-9C₁₀H₂₀O1.454 - 1.4620.850-0.860

Insights from Structural Comparison:

The refractive index and density of organic compounds are intrinsically linked to their molecular structure.[5] Factors such as molecular weight, degree of unsaturation, and the presence of functional groups all play a significant role. The hydroxyl group in alcohols, for instance, contributes to their polarity and ability to form hydrogen bonds.[6]

The data in Table 1 illustrates that while these terpene alcohols have similar molecular formulas, their refractive indices and densities exhibit distinct ranges. These variations can be attributed to differences in the position of the double bond and methyl groups, which affect molecular packing and electronic polarizability. For researchers working with this compound, the values presented for its isomer provide a reasonable starting point for experimental design and analysis.

Experimental Protocols for Determining Refractive Index and Density

To ensure the generation of reliable and reproducible data, standardized methodologies should be employed. The following protocols are based on established ASTM standards and common laboratory practices.

Measurement of Refractive Index

The refractive index of a liquid is typically measured using a refractometer. The following protocol is a generalized procedure.

Experimental Workflow for Refractive Index Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement prep1 Calibrate refractometer with a standard of known refractive index. prep2 Ensure the prism surface is clean and dry. prep1->prep2 prep3 Equilibrate the sample to the desired measurement temperature (e.g., 20°C). prep2->prep3 meas1 Apply a small drop of the sample to the prism. prep3->meas1 meas2 Close the prism and allow the temperature to stabilize. meas1->meas2 meas3 Adjust the instrument to bring the dividing line into the crosshairs of the eyepiece. meas2->meas3 meas4 Read the refractive index value from the scale. meas3->meas4 post1 Clean the prism surface thoroughly with an appropriate solvent. meas4->post1 post2 Record the refractive index and the measurement temperature. post1->post2

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Protocol:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index at the measurement temperature.

  • Sample Preparation: Ensure the sample of this compound is clear and free of any suspended particles.

  • Application: Place a few drops of the sample onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism cover and allow the sample to reach thermal equilibrium. View the scale through the eyepiece and adjust the controls until the shadow line is sharp and centered on the crosshairs.

  • Reading: Record the refractive index value indicated on the scale.

  • Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter. The following protocol outlines the use of a pycnometer.

Experimental Workflow for Density Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Clean and dry the pycnometer thoroughly. prep2 Weigh the empty, dry pycnometer (m1). prep1->prep2 prep3 Fill the pycnometer with distilled water and weigh it (m2). prep2->prep3 prep4 Record the temperature of the water. prep3->prep4 calc2 Determine the volume of the pycnometer (mass of water / density of water at the recorded temperature). prep4->calc2 meas1 Empty and dry the pycnometer. meas2 Fill the pycnometer with the sample liquid and weigh it (m3). meas1->meas2 calc3 Calculate the mass of the sample (m3 - m1). meas2->calc3 calc1 Calculate the mass of the water (m2 - m1). calc1->calc2 calc4 Calculate the density of the sample (mass of sample / volume of pycnometer). calc3->calc4

Caption: Workflow for Density Measurement using a Pycnometer.

Step-by-Step Protocol:

  • Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Mass with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it.

  • Temperature: Record the temperature of the sample.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.

    • Divide the mass of the sample by the known volume of the pycnometer to obtain the density.

Conclusion and Future Directions

While direct experimental data for the refractive index and density of this compound remain elusive, this guide provides a robust framework for its characterization. By leveraging data from its close isomer, 2,6-dimethyl-5-hepten-1-ol, and other structurally similar compounds, researchers can make informed estimations and design targeted experiments. The provided standardized protocols for refractive index and density measurements offer a clear path for generating the much-needed empirical data for this compound.

It is our hope that this guide will not only aid researchers in their immediate analytical needs but also encourage the broader scientific community to contribute to the public repository of chemical data, thereby closing the existing gaps for less-common yet potentially valuable chemical entities.

References

  • Geraniol - Fragrance Ingredients. (n.d.). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-hepten-1-ol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Linalool. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Geraniol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Citronellol. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Refractive index. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (1982). Densities and refractive indices of pure alcohols as a function of temperature.
  • IOSR Journal. (n.d.). TERPENES : structural classification and biological activities. Retrieved February 5, 2026, from [Link]

  • Lifestyle. (2024, November 22). Terpene Functional Groups: The Chemistry Behind Their Properties. Retrieved February 5, 2026, from [Link]

  • PMC. (2025, January 6). General Equation for Expressing the Physicochemical Properties of Aliphatic Alcohols. Retrieved February 5, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,6-Dimethylhept-5-en-1-ol. As a long-chain unsaturated alcohol, this compound requires careful handling based on its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols not only meet regulatory standards but are also grounded in sound scientific principles to maximize safety and minimize environmental impact.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic properties and associated hazards. For this compound, while specific regulatory listings may be sparse, its chemical structure—an alcohol with a C9 hydrocarbon backbone—informs a conservative and safe approach. The presence of the hydroxyl (-OH) group and the hydrocarbon chain suggests it should be treated as a flammable liquid . Any liquid with a flashpoint below 140°F (60°C) is considered flammable and is subject to strict federal and state regulations.[1] Therefore, all disposal procedures must be built around mitigating the risks of flammability and potential irritation.

Physicochemical Data & Hazard Profile
PropertyEstimated Value (for isomer 2,6-Dimethyl-5-hepten-1-ol)Causality & Implication for Disposal
Molecular Formula C₉H₁₈OIndicates a primarily organic, non-halogenated waste stream.
Flash Point ~190°F / 87.8°C (estimated)[2]While this is above the 140°F threshold for "flammable," it is still a combustible liquid . It must be kept away from ignition sources.[3]
Boiling Point ~205°C (estimated)[2]Low volatility reduces inhalation risk at room temperature, but vapors can still accumulate.
Solubility in Water 640.7 mg/L (estimated)[2]Low solubility means it should never be poured down the drain , as it can persist in aquatic systems.[4][5]
Primary Hazards Flammable/Combustible, Potential Skin & Eye Irritant[3]Disposal protocols must prevent ignition and personnel exposure.

Mandatory Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory to prevent skin and eye contact.[3][6]

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use.

  • Body Protection : A standard flame-resistant laboratory coat.

  • Work Area : All transfers and handling of this chemical waste should be performed within a certified chemical fume hood to control vapor exposure.

Step-by-Step Disposal Workflow

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. It is illegal to discard flammable or combustible liquids via standard trash or sanitary sewers.[1]

Step 1: Container Selection and Preparation

The primary containment for chemical waste is critical for preventing leaks and reactions.

  • Action : Select a clean, sealable, and chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.[7][8]

  • Causality : Using a compatible container prevents the solvent from degrading the container material over time, which could lead to spills. The container must have a screw-top cap to prevent the escape of flammable vapors.[7]

Step 2: Accurate and Compliant Labeling

Proper labeling is a cornerstone of safe laboratory practice and a strict regulatory requirement.[4][9]

  • Action : Affix a "Hazardous Waste" label to the container before adding any waste.[7] Fill out the label completely with the following information:

    • Full Chemical Name : "Waste this compound"

    • Constituents and Concentration : List all components if it is a mixture.

    • Hazard Characteristics : Check the boxes for "Flammable" and "Irritant."

  • Causality : Accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated hazards. Vague identifiers like "Solvent Waste" are not acceptable.[7]

Step 3: Waste Accumulation

Waste must be added to the container in a controlled manner.

  • Action : Place the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[8] Add waste using a funnel to prevent spills.

  • Critical Rule : The waste container must remain closed at all times except when actively adding waste.[7][8]

  • Causality : Keeping the container sealed prevents the release of flammable vapors, which could travel to an ignition source and cause a fire or explosion.[10]

Step 4: Segregated Storage

Proper segregation prevents dangerous chemical reactions.

  • Action : Store the this compound waste container in secondary containment (e.g., a chemical-resistant tray or tub). Ensure it is stored separately from incompatible chemical classes, particularly strong oxidizing agents.[11]

  • Causality : Alcohols can react violently with oxidizing agents. Segregation is a fundamental safety measure to prevent uncontrolled exothermic reactions.

Step 5: Arranging for Final Disposal

Hazardous waste must be handled by trained professionals.

  • Action : Once the container is full (up to 90% capacity to allow for vapor expansion) or waste is no longer being generated, contact your institution’s Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[1][5]

  • Causality : Licensed waste management services are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations, ensuring end-to-end environmental compliance.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Waste Generated: This compound select_container Select Compatible Container (Glass or HDPE) start->select_container Step 1 label_container Affix & Complete Hazardous Waste Label select_container->label_container Step 2 place_saa Place Container in Satellite Accumulation Area (SAA) add_waste Add Waste in Fume Hood (Keep Closed When Not in Use) place_saa->add_waste Step 3 segregate Store in Secondary Containment (Away from Oxidizers) add_waste->segregate Step 4 check_full Container Full (90%) or Waste Stream Complete? check_full->add_waste No contact_ehs Contact EH&S or Certified Waste Vendor check_full->contact_ehs Yes (Step 5) end Professional Pickup & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial.[3]

  • Alert Personnel : Notify everyone in the immediate area.

  • Remove Ignition Sources : Extinguish all open flames and turn off spark-producing equipment.

  • Containment : For small spills, use a spill kit with an inert absorbent material like sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup : Wearing appropriate PPE, collect the absorbed material using non-sparking tools. Place all contaminated materials into a sealable container and label it as hazardous waste for disposal.

  • Ventilate : Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team immediately.

Waste Minimization: A Proactive Approach

The most effective disposal method is to minimize waste generation at the source.[11][12]

  • Inventory Management : Order only the quantity of chemical needed for your experiments to avoid disposal of expired or unused stock.

  • Process Optimization : Where possible, modify experimental procedures to use smaller volumes or substitute with less hazardous materials.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, ensuring the safety of personnel, upholding regulatory compliance, and protecting the environment.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Vision Environmental. (2022). How to Safely Dispose of Flammable Liquids.
  • Triumvirate Environmental. (2021). Storing and Disposing of Flammable Liquids.
  • ECTI. (2020). Guide to Storing And Disposing Of Flammable Liquids.
  • Santa Cruz Biotechnology. (2023). DIMETHYL HEPTANOL - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Santa Cruz Biotechnology, Inc. (2025). SAFETY DATA SHEET.
  • The Good Scents Company. (n.d.). 2,6-dimethyl-5-hepten-1-ol.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ERC. (2024). Regulations for Handling Flammable Liquid Waste: What You Need to Know.
  • DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste.
  • PubChem. (n.d.). 5,6-Dimethylhept-1-en-3-ol.
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  • SIELC Technologies. (2018). 5-Hepten-2-one, 5,6-dimethyl.
  • FooDB. (2010). Showing Compound (±)-2,6-Dimethyl-5-heptenal.
  • US EPA. (n.d.). 5-Hepten-2-ol, 2,6-dimethyl-.

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Personal protective equipment for handling 5,6-Dimethylhept-5-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5,6-Dimethylhept-5-en-1-ol is a functionalized unsaturated alcohol, frequently utilized as a key intermediate in the synthesis of insect pheromones and fragrance compounds.[1][2] While often perceived as a "standard organic intermediate," its allylic alcohol moiety presents specific reactivity and biological activity risks that require disciplined handling.

This guide moves beyond generic safety advice. It establishes a self-validating safety protocol based on the chemical's functional group properties (primary alcohol, internal alkene) and physical characteristics (likely low volatility but high skin permeability potential).

Hazard Identification (GHS Classification Basis)

Note: Always consult the specific Safety Data Sheet (SDS) from your vendor, as isomeric purity affects classification.

Hazard ClassCategorySignal WordH-Statement Logic
Skin Irritation Cat.[1][3] 2WARNINGAliphatic alcohols strip dermal lipids; unsaturation increases reactivity.
Eye Irritation Cat. 2AWARNINGDirect contact causes reversible but significant corneal irritation.
Flammability Cat. 4WARNINGCombustible liquid (Flash Point typically >80°C).
STOT-SE Cat. 3WARNINGRespiratory tract irritation (if heated or aerosolized).

Personal Protective Equipment (PPE) Matrix

Safety is not about "wearing gear"; it is about creating barriers that match the permeation rate of the chemical. For this compound, we prioritize protection against dermal absorption and mucous membrane irritation .

Core PPE Requirements[2][3][4][5][6][7][8]
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Splash) Nitrile Rubber (Min 0.11 mm / 4 mil)Breakthrough: >15 mins. Nitrile provides excellent resistance to aliphatic alcohols for incidental contact.
Hand (Immersion) Butyl Rubber or Viton® (0.3 mm)Breakthrough: >480 mins. Required for synthesis steps involving prolonged handling or cleaning spills.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal against vapors and preventing "run-in" from brow sweat.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If work is outside hood, use Half-face respirator with OV (Organic Vapor) cartridges.
Body Cotton/Poly Lab Coat + Closed-toe Leather Shoes Synthetic fabrics (polyester) can melt into skin if a fire occurs. Cotton is preferred.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific experimental activity.

PPE_Workflow Start START: Activity Assessment Volatile Is the chemical heated or aerosolized? Start->Volatile Hood Work in Fume Hood (Sash at 18 inches) Volatile->Hood No (Ambient Temp) Resp REQUIRED: Respirator (OV Cartridge) + Splash Goggles Volatile->Resp Yes (Distillation/Spray) Contact Contact Type? Hood->Contact Resp->Contact Incidental Incidental Splash (Pipetting/Weighing) Contact->Incidental Immersion High Exposure (Synthesis/Spill Cleanup) Contact->Immersion Nitrile Standard Nitrile Gloves (Change every 30 mins) Incidental->Nitrile Butyl Butyl/Viton Gloves (Double Glove Protocol) Immersion->Butyl

Figure 1: PPE Selection Logic based on exposure potential.[4] Green nodes indicate safe engineering controls; Red nodes indicate high-risk scenarios requiring upgraded PPE.

Operational Protocols

A. Handling & Synthesis
  • Engineering Controls First: Always handle this compound in a certified chemical fume hood. The primary alcohol group allows for hydrogen bonding, reducing volatility compared to corresponding alkanes, but the alkene tail can oxidize, potentially forming irritating peroxides over time.

  • Glove Inspection: Before donning, inflate nitrile gloves with air to check for pinholes. This is critical for unsaturated alcohols, which can act as permeation enhancers for other solvents in your reaction matrix.

  • Transfer Techniques:

    • Use positive displacement pipettes for small volumes to prevent dripping.

    • For larger volumes, use a cannula transfer or a funnel with a ground-glass joint to minimize open-air exposure.

B. Emergency Spill Response

Scenario: 100 mL spill on the benchtop.

  • Alert & Isolate: Announce the spill. Evacuate the immediate area if vapors are strong.

  • PPE Upgrade: Don Double Nitrile Gloves or Butyl Gloves and Goggles .

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Pig Mats). Do not use paper towels initially, as this increases surface area for evaporation.

  • Neutralization/Cleanup:

    • Absorb liquid completely.

    • Clean surface with soap and water (detergent is necessary to solubilize the oily alcohol).

    • Place waste in a sealed bag labeled "Hazardous Waste: Organic Solids."

C. Waste Disposal
  • Classification: Non-halogenated Organic Solvent.

  • Segregation: Do not mix with strong oxidizers (e.g., Chromic acid, Permanganates) or strong acids, as the alkene group is susceptible to exothermic oxidation or polymerization.

  • Container: High-density polyethylene (HDPE) or glass carboy.

Scientific Rationale (The "Why")

Permeation Physics

Aliphatic alcohols like this compound are amphiphilic . The hydroxyl head is polar, while the heptenyl tail is lipophilic.

  • Latex Gloves: The lipophilic tail facilitates diffusion through the natural rubber latex matrix, causing swelling and degradation. Latex is strictly prohibited.

  • Nitrile Gloves: The cross-linked acrylonitrile butadiene structure resists the lipophilic tail effectively for short durations (splash protection).

Reactivity & Storage

The C=C double bond at the 5-position makes this compound susceptible to autoxidation .

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Peroxide Check: If the bottle has been opened and stored for >6 months, test for peroxides before heating/distillation to prevent explosion risks.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. 2,6-Dimethyl-5-hepten-1-ol Compound Summary (Isomer Analog). National Library of Medicine. [Link]

  • Thermo Fisher Scientific. Laboratory Safety: Glove Selection Guidance. [Link]

Sources

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